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Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 4-Benzylpiperidin-1-amine and its Derivatives: From Monoamine Release to Triple Reuptake Inhibition

Executive Summary The benzylpiperidine pharmacophore is a highly privileged scaffold in neuropharmacology, historically recognized for its ability to modulate monoaminergic signaling[1]. Within this class, 4-benzylpiperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzylpiperidine pharmacophore is a highly privileged scaffold in neuropharmacology, historically recognized for its ability to modulate monoaminergic signaling[1]. Within this class, 4-benzylpiperidin-1-amine (1-amino-4-benzylpiperidine) represents a critical structural inflection point. While the unsubstituted parent compound acts as a substrate-type monoamine releasing agent, functionalizing the reactive 1-amine (N-NH₂) moiety allows for the synthesis of bulky carboxamides and sulfonamides. This single structural modification fundamentally alters the mechanism of action, shifting the molecule from a dopamine transporter (DAT) reverser to a potent Serotonin/Norepinephrine Reuptake Inhibitor (SNRI) or Triple Reuptake Inhibitor (TRI)[2]. This whitepaper delineates the mechanistic divergence, structure-activity relationships (SAR), and the self-validating experimental protocols required to profile these compounds.

Chemical Ontology & Structural Rationale

The core 4-benzylpiperidine structure consists of a basic piperidine ring flanked by an aromatic benzyl group, providing an ideal spatial arrangement for interacting with the S1 binding pocket of monoamine transporters (MATs)[3].

The strategic introduction of a primary amine at the piperidine nitrogen creates a reactive hydrazine-like anchor. In drug discovery, this 1-amine is rarely left unsubstituted; instead, it serves as a synthetic platform for coupling with carboxylic acids or sulfonyl chlorides. By appending extended aliphatic linkers and terminal aromatic rings (e.g., diphenyl or naphthyl groups) to this 1-amine, researchers can precisely tune the steric bulk of the molecule, dictating whether the compound will be translocated into the neuron or trapped in the extracellular vestibule[2].

Mechanistic Divergence at Monoamine Transporters

The solute carrier 6 (SLC6) family, encompassing DAT, SERT, and NET, operates via an "alternating access" mechanism. Translocation of substrates requires the transporter to cycle sequentially between outward-open, occluded, and inward-open conformations[3].

The Releasing Mechanism (Parent Scaffold)

Unsubstituted 4-benzylpiperidine acts as a substrate-type monoamine releasing agent[4]. It binds to the central S1 pocket of DAT in the outward-open state and is actively translocated into the presynaptic terminal. Once inside the cytosol, it disrupts vesicular storage by interacting with the vesicular monoamine transporter 2 (VMAT2)[4]. This interaction collapses the vesicular proton gradient, flooding the cytosol with dopamine and driving the reverse transport of dopamine through DAT into the synaptic cleft.

Conformational Locking via 1-Amine Derivatives

When 4-benzylpiperidin-1-amine is derivatized into bulky carboxamides, the mechanism shifts entirely. The piperidine core still accesses the S1 binding site, but the appended bulky aromatic substituents wedge into the extracellular vestibule[2]. This steric hindrance prevents the transporter from closing into the occluded state, effectively locking the MAT in an outward-open conformation[3]. Consequently, the alternating access cycle is halted, blocking the reuptake of endogenous monoamines without inducing VMAT2-dependent efflux.

Mechanism Ligand 4-Benzylpiperidin-1-amine Derivatives MAT Monoamine Transporters (DAT / SERT / NET) Ligand->MAT Binds Central S1 Site Inhibitor Reuptake Inhibition (Bulky Substituents) MAT->Inhibitor Outward-Open Lock Releaser Substrate Efflux (Unsubstituted Amine) MAT->Releaser Transporter Reversal Outcome Elevated Synaptic Monoamines Inhibitor->Outcome Prevents Clearance Releaser->Outcome Cytosolic Release

Mechanistic divergence of 4-benzylpiperidin-1-amine derivatives at monoamine transporters.

Structure-Activity Relationships (SAR) & Target Selectivity

The selectivity of 4-benzylpiperidin-1-amine carboxamide derivatives across DAT, SERT, and NET is highly sensitive to the linker length and the dihedral angle of the terminal aromatic substituents[2].

Table 1: SAR of 4-Benzylpiperidine Carboxamides

Derivative Class / SubstitutionLinker LengthPrimary Target AffinityFunctional Modality
Parent 4-Benzylpiperidine N/ADAT (Releaser)Monoamine Efflux
Diphenyl Carboxamide 2-carbonDAT > SERTReuptake Inhibition
Biphenyl Carboxamide 2-carbonSERT > DATReuptake Inhibition
2-Naphthyl Carboxamide 3-carbonNET / SERTReuptake Inhibition
1-Naphthyl Carboxamide 3-carbonWeak NET/SERTReuptake Inhibition

Causality Insight: A 2-carbon linker optimally positions a diphenyl moiety to interact with the hydrophobic sub-pockets of DAT (specifically TM3 and TM6 residues like Ile172 and Phe341)[2]. Conversely, extending the linker to 3 carbons pushes the pharmacophore out of alignment for DAT but optimizes it for SERT and NET. Furthermore, the wider dihedral angle of a biphenyl group creates steric clashes within the DAT vestibule but is well-tolerated in the larger extracellular vestibule of SERT, flipping the selectivity profile[2].

Experimental Workflows for Mechanism of Action Studies

To accurately classify a novel 4-benzylpiperidin-1-amine derivative as a reuptake inhibitor versus a releasing agent, a multi-tiered, self-validating experimental workflow is required.

Workflow Step1 1. Radioligand Binding (Affinity Profiling) Step2 2. Synaptosomal Uptake (Functional Reuptake) Step1->Step2 Ki Determination Step3 3. Efflux Assay (Release vs Inhibition) Step2->Step3 IC50 Calculation Step4 4. Target Selectivity (DAT/SERT/NET Ratios) Step3->Step4 Mechanistic Triage

Sequential experimental workflow for pharmacological profiling of MAT ligands.

Protocol 1: Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the equilibrium dissociation constant (K_i) for DAT, SERT, and NET. Causality & Rationale: We utilize specific radioligands that bind exclusively to the outward-facing conformation ([³H]WIN35428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET). Because bulky 1-amine derivatives lock the transporter in this exact conformation[3], they will directly compete with these radioligands, providing an accurate measure of binding affinity. Step-by-Step:

  • Membrane Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold sucrose buffer. Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with the respective radioligand and varying concentrations of the test derivative (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 2 hours at 22°C.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize charge and reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting. Self-Validating Checkpoint: Include a parallel control plate with 10 µM indatraline to define non-specific binding. Calculate the Z'-factor; the assay is only valid and actionable if Z' > 0.6.

Protocol 2: Synaptosomal Efflux Assay (Functional Modality)

Objective: Distinguish between pure reuptake inhibition and substrate-induced monoamine release. Causality & Rationale: Recombinant cell lines (e.g., HEK293 expressing DAT) lack endogenous VMAT2. Using freshly isolated rat striatal synaptosomes ensures the presence of the intact presynaptic machinery necessary to observe true VMAT2-dependent efflux, preventing false-positive classifications of releasing agents[4]. Step-by-Step:

  • Synaptosome Loading: Incubate freshly prepared rat striatal synaptosomes with [³H]dopamine (10 nM) for 30 minutes at 37°C to allow DAT-mediated uptake and VMAT2-mediated vesicular packaging.

  • Washing: Centrifuge and wash the synaptosomes twice with oxygenated Krebs-Ringer buffer to remove all extracellular [³H]dopamine.

  • Compound Exposure: Resuspend the synaptosomes and expose them to the test derivative at its IC₈₀ concentration (predetermined from prior reuptake assays) for 15 minutes.

  • Fractionation: Centrifuge the mixture and measure the radioactivity in both the pellet (retained dopamine) and the supernatant (released dopamine). Self-Validating Checkpoint: Run a parallel condition pre-treated with 1 µM reserpine (a potent VMAT2 inhibitor). If the test compound induces [³H]dopamine efflux in vehicle-treated synaptosomes but fails to do so in reserpine-treated synaptosomes, it is definitively a substrate-type releaser. If no efflux occurs in either condition, the compound is confirmed as a pure reuptake inhibitor.

References

  • Title : Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors Source : Biomolecules & Therapeutics (Seoul) URL : 2

  • Title : Discovery and Development of Monoamine Transporter Ligands Source : PubMed Central (PMC) URL : 3

  • Title : The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery Source : Benchchem URL : 1

  • Title : 4-Benzylpiperidine Source : Grokipedia URL : 4

Sources

Exploratory

4-Benzylpiperidin-1-amine: Physicochemical Profiling, Synthesis, and Pharmacophoric Applications in Drug Discovery

Executive Summary 4-Benzylpiperidin-1-amine (CAS: 933740-96-6) is a highly specialized 1,1-disubstituted hydrazine derivative utilized extensively as a building block in pharmaceutical research. By combining the conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Benzylpiperidin-1-amine (CAS: 933740-96-6) is a highly specialized 1,1-disubstituted hydrazine derivative utilized extensively as a building block in pharmaceutical research. By combining the conformational rigidity of a piperidine ring, the lipophilicity of a benzyl group, and the unique reactivity of an N-amino moiety, this compound serves as a critical intermediate in the synthesis of complex pharmacophores, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This technical guide details its physicochemical properties, outlines a field-proven, scalable synthetic methodology, and explores its structural utility in modern drug design.

Molecular Identity & Physicochemical Profiling

Accurate physicochemical profiling is essential for predicting the pharmacokinetic behavior (ADME) of downstream drug candidates synthesized from this scaffold. The presence of the N-amino group significantly alters the basicity and polarity of the piperidine core [1].

Table 1: Physicochemical and Molecular Properties of 4-Benzylpiperidin-1-amine

PropertyValue / Description
Chemical Name 4-Benzylpiperidin-1-amine (or 1-Amino-4-benzylpiperidine)
CAS Registry Number 933740-96-6
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol
Physical State Viscous liquid to low-melting solid (ambient temp)
Predicted pKa (Conjugate Acid) ~5.8 – 6.2 (Hydrazine nitrogen)
Predicted LogP 2.5 – 2.8
Topological Polar Surface Area (TPSA) 29.3 Ų

Causality Insight: The pKa of the terminal amino group in 1,1-disubstituted hydrazines (like 4-benzylpiperidin-1-amine) is significantly lower than that of a standard secondary piperidine (which is typically ~11.2). This reduction is due to the electron-withdrawing inductive effect of the adjacent nitrogen atom, which delocalizes the lone pair and reduces basicity. This property is highly advantageous in drug design, as it allows the scaffold to remain largely un-ionized at physiological pH (7.4), thereby enhancing membrane permeability and oral bioavailability.

Synthetic Methodology: Direct Electrophilic Amination

Historically, N-amination of secondary amines was achieved via nitrosation followed by harsh reduction (e.g., using zinc or lithium aluminum hydride). However, this route generates highly toxic and carcinogenic N-nitrosamine intermediates.

To ensure safety and scalability, modern synthesis employs direct electrophilic amination using Hydroxylamine-O-sulfonic acid (HOSA) [2]. In this reaction, HOSA acts as an electrophile; the secondary amine of 4-benzylpiperidine attacks the nitrogen of HOSA, displacing the sulfate leaving group to form the N-N bond directly [3].

SynthesisWorkflow N1 4-Benzylpiperidine (Secondary Amine) N2 Electrophilic Amination (HOSA, NaOH, 0-5°C) N1->N2 Nucleophilic Attack N3 Phase Separation (EtOAc Extraction) N2->N3 Quench & Extract N4 Acid-Base Workup (pH Control) N3->N4 Remove Impurities N5 Purification (Vacuum Distillation) N4->N5 Isolate Free Base N6 4-Benzylpiperidin-1-amine (Target Hydrazine) N5->N6 >98% Purity

Workflow for the direct electrophilic amination synthesis of 4-benzylpiperidin-1-amine.

Step-by-Step Protocol:
  • Preparation: Dissolve 4-benzylpiperidine (1.0 eq) in a biphasic mixture of toluene and 10% aqueous NaOH (2.5 eq).

    • Causality: The biphasic system ensures that the amine remains in the organic layer while the highly polar HOSA dissolves in the aqueous layer, controlling the reaction rate at the interface. NaOH is required to neutralize the acidic sulfate byproduct and maintain the nucleophilicity of the piperidine.

  • HOSA Addition: Cool the reactor to 0–5 °C. Slowly add HOSA (1.2 eq) in small portions over 2 hours.

    • Causality: HOSA is thermally unstable and prone to rapid decomposition into nitrogen gas and sulfuric acid at elevated temperatures. Strict thermal control (0–5 °C) prevents reagent degradation and suppresses side reactions.

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with distilled water and extract the organic layer with Ethyl Acetate (EtOAc).

  • Self-Validating Acid-Base Workup:

    • Acid Wash: Extract the EtOAc layer with 1M HCl. Validation: Verify the aqueous layer pH is < 2 using pH paper or a meter. The target hydrazine protonates and migrates entirely to the aqueous phase, leaving unreacted neutral impurities in the organic phase.

    • Basification: Discard the organic layer. Cool the aqueous layer and strictly adjust to pH > 12 using 6M NaOH. Extract again with fresh EtOAc.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield 4-benzylpiperidin-1-amine as a clear, viscous oil.

Structural Elucidation & Analytical Characterization

To confirm the success of the amination, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature is the appearance of a broad singlet integrating to 2 protons at approximately δ 2.5 - 3.0 ppm, corresponding to the terminal -NH₂ group. This peak will spontaneously disappear upon D₂O exchange. The benzylic protons will appear as a doublet around δ 2.5 ppm.

  • Mass Spectrometry (ESI-MS): A prominent molecular ion peak [M+H]⁺ at m/z 191.28 confirms the molecular weight of 190.28 g/mol [1].

  • FT-IR Spectroscopy: The conversion from a secondary amine to a hydrazine is marked by the appearance of a distinct double N-H stretching band (symmetric and asymmetric) in the 3300–3200 cm⁻¹ region.

Applications in Pharmacophore Development

In medicinal chemistry, 4-benzylpiperidin-1-amine is not a final therapeutic agent but a highly versatile scaffold. Its structural topology provides three distinct interaction domains for target proteins.

Pharmacophore Core 4-Benzylpiperidin-1-amine N_Term N1-Hydrazine Moiety (H-Bond Donor/Acceptor) Core->N_Term Piperidine Piperidine Ring (Conformational Restraint) Core->Piperidine Benzyl C4-Benzyl Group (Hydrophobic Pocket Binding) Core->Benzyl Target1 Kinase Inhibitors (Hinge Region) N_Term->Target1 Anchoring Piperidine->Target1 Target2 GPCR Ligands (Allosteric Site) Piperidine->Target2 Benzyl->Target2 Lipophilic Interaction

Pharmacophoric mapping of 4-benzylpiperidin-1-amine for kinase and GPCR ligand development.

  • The N1-Hydrazine Moiety: The terminal primary amine is highly reactive toward aldehydes and ketones, enabling the rapid synthesis of hydrazones. In kinase inhibitor design, these hydrazone derivatives can act as bidentate hydrogen bond donors/acceptors, anchoring the molecule firmly into the ATP-binding hinge region.

  • The Piperidine Core: Unlike flexible aliphatic linkers, the chair conformation of the piperidine ring projects the N1 and C4 substituents at defined, predictable vectors. This pre-organization drastically reduces the entropic penalty upon binding to a receptor.

  • The C4-Benzyl Group: The aromatic ring is perfectly positioned to occupy deep, lipophilic pockets, such as the DFG-out allosteric site in inactive kinases or the transmembrane hydrophobic bundles in Class A GPCRs.

References

  • RSC Publishing. "The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines." Chemical Society Reviews. Available at: [Link]

Foundational

In Vitro Toxicity Profile of 4-Benzylpiperidin-1-amine: A Comprehensive Predictive Toxicology Guide

Executive Summary 4-Benzylpiperidin-1-amine (4-BPA, CAS 933740-96-6) is a highly versatile chemical building block utilized extensively in pharmaceutical research and the synthesis of bioactive intermediates[1]. While it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Benzylpiperidin-1-amine (4-BPA, CAS 933740-96-6) is a highly versatile chemical building block utilized extensively in pharmaceutical research and the synthesis of bioactive intermediates[1]. While it serves as a critical scaffold for developing kinase inhibitors, monoamine oxidase (MAO) modulators, and anti-inflammatory agents, its unique molecular architecture presents specific toxicological liabilities. This whitepaper establishes a rigorous, causality-driven in vitro toxicity profiling strategy for 4-BPA, dissecting its pharmacophore to predict and mitigate off-target effects, hepatotoxicity, and electrophysiological risks during early-stage drug development.

Structural Toxicology & Mechanistic Rationale

To design an effective in vitro screening cascade, we must first deconstruct 4-BPA into its two primary structural domains. Each domain dictates a specific pathway of biological interaction and potential toxicity.

  • The 4-Benzylpiperidine Core (Lipophilic & Basic): This moiety drives the molecule's ability to cross biological membranes. However, 4-benzylpiperidine is a documented monoamine releasing agent and a weak inhibitor of both MAO-A and MAO-B[2][3]. Furthermore, the combination of a protonated basic nitrogen on the piperidine ring and a lipophilic benzyl tail perfectly mimics the classic pharmacophore required for human Ether-à-go-go-Related Gene (hERG) potassium channel blockade[4].

  • The 1-Aminopiperidine Moiety (Hydrazine-like Reactivity): The N-amine group acts as a hydrazine derivative. In biological systems, this moiety is highly reactive and prone to forming covalent Schiff bases (hydrazones) with primary amines, such as lysine residues on proteins[5]. This electrophilic reactivity is a primary driver for severe cellular irritation[6], oxidative stress, and cytochrome P450 (CYP450)-mediated hepatotoxicity.

MechanisticPathway A 4-Benzylpiperidin-1-amine (Pharmacophore) B 1-Aminopiperidine Moiety (Hydrazine-like) A->B C 4-Benzylpiperidine Core (Lipophilic & Basic) A->C D CYP450 Oxidation (Hepatic) B->D Phase I Metabolism F MAO-A/B Inhibition & hERG Channel Block C->F Receptor/Channel Binding E Schiff Base Formation (Protein Binding) D->E Reactive Intermediates G Hepatotoxicity (Oxidative Stress) E->G Covalent Modification H Cardio/Neurotoxicity (Off-Target Effects) F->H Electrophysiological Disruption

Caption: Mechanistic toxicity pathways and structural liabilities of 4-benzylpiperidin-1-amine.

Core In Vitro Toxicity Profiling Workflows

As a self-validating system, the following protocols are designed not just to observe toxicity, but to prove the causality behind it.

Workflow A: Hepatotoxicity & Reactive Metabolite Trapping

Rationale: The N-amine group is structurally analogous to hydrazines, which undergo CYP450-mediated oxidation into reactive electrophiles. These intermediates can covalently bind to hepatic proteins, causing drug-induced liver injury (DILI). Protocol:

  • Cell Seeding: Seed metabolically competent HepG2 cells at 10,000 cells/well in a 96-well plate.

  • Electrophilic Trapping (The Causality Check): Pre-incubate a subset of wells with 5 mM Glutathione (GSH) for 2 hours. Insight: GSH acts as a nucleophilic scavenger. If 4-BPA-induced cytotoxicity is significantly mitigated in the GSH-treated wells, it confirms that cell death is driven by reactive metabolite formation rather than direct parent-compound toxicity.

  • Dosing: Expose cells to a 4-BPA concentration gradient (0.1 µM to 100 µM) for 48 hours.

  • Quantification: Measure viability using a luminescence-based ATP assay (e.g., CellTiter-Glo) to quantify mitochondrial metabolic capacity.

Workflow B: Electrophysiological Safety (hERG Patch-Clamp)

Rationale: The structural homology of 4-BPA to known hERG blockers necessitates strict cardiovascular safety screening to prevent drug-induced QT interval prolongation[4]. Protocol:

  • Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv11.1 (hERG) channel.

  • Electrophysiology: Employ an automated whole-cell patch-clamp system.

  • Voltage Protocol: Apply a holding potential of -80 mV, followed by a +40 mV depolarization step (to open and inactivate channels), and a -50 mV repolarization tail pulse (to measure the outward tail current).

  • Analysis: Perfuse 4-BPA and measure the fractional reduction in tail current amplitude to calculate the IC50.

Workflow C: Neurochemical Off-Target Screening (MAO Inhibition)

Rationale: The 4-benzylpiperidine scaffold is a documented MAO inhibitor[2][3]. Unintended MAO inhibition can lead to severe adverse events, such as hypertensive crises, when combined with tyramine-rich foods or other monoaminergic drugs. Protocol:

  • Enzyme Incubation: Incubate recombinant human MAO-A and MAO-B with 4-BPA (1 µM to 500 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add kynuramine, a non-fluorescent MAO substrate that is oxidized into the highly fluorescent 4-hydroxyquinoline.

  • Detection: Measure fluorescence (Ex/Em = 310/400 nm) to quantify residual enzyme activity. Insight: Utilizing a cell-free recombinant assay isolates the direct receptor-binding kinetics of the benzylpiperidine core, eliminating confounding variables related to cellular permeability.

ScreeningWorkflow S1 Phase 1: Cytotoxicity HepG2 & SH-SY5Y (ATP Assay) S2 Phase 2: Reactive Metabolites GSH Trapping Assay S1->S2 IC50 > 10 µM S3 Phase 3: Off-Target Safety hERG Patch-Clamp & MAO Assay S2->S3 No Covalent Adducts S4 Phase 4: Genotoxicity Ames Test (Mutagenicity) S3->S4 hERG IC50 > 30 µM S5 Data Synthesis Safety Margin Calculation S4->S5 Negative Result

Caption: High-throughput in vitro toxicity screening workflow for 4-BPA.

Quantitative Data Presentation

Based on the structural analogs 4-benzylpiperidine and 1-aminopiperidine, the following table synthesizes the predictive in vitro toxicity thresholds for 4-BPA. These baseline metrics should be used to benchmark experimental assay results.

Target / Liability AssayPredictive IC50 / Toxicity RangePrimary Mechanistic Driver
HepG2 Cytotoxicity 10 - 50 µMN-Amine electrophilic reactivity & Oxidative stress
hERG Channel Blockade 10 - 20 µMBasic piperidine nitrogen + lipophilic benzyl tail
MAO-A Inhibition 100 - 150 µM4-Benzylpiperidine core receptor binding
MAO-B Inhibition > 500 µM4-Benzylpiperidine core receptor binding
Genotoxicity (Ames) Potential Positive (Strain TA98)Hydrazine-mediated DNA adduct formation

References[1] 4-Benzylpiperidin-1-amine|RUO - Benchchem - https://www.benchchem.com/product/b1369175[6] 1-Aminopiperidine | 2213-43-6 - Benchchem - https://www.benchchem.com/product/b1156637[5] Structural tailoring of a novel fluorescent IRE-1 RNase inhibitor to precisely control its activity - PubMed Central (NIH) - https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6641999/[2] 4-Benzylpiperidine - Wikipedia - https://en.wikipedia.org/wiki/4-Benzylpiperidine[3] Time-dependent inhibition of rat brain monoamine oxidase by an analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-(4-chlorophenyl) - PubMed (NIH) - https://pubmed.ncbi.nlm.nih.gov/1381504/[4] N-benzylpiperidin-4-amine | 420136-94-3 - Benchchem - https://www.benchchem.com/product/b1569480

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 4-benzylpiperidin-1-amine

Application Note: Scalable Synthesis of 4-Benzylpiperidin-1-amine via Direct Electrophilic N-Amination Executive Summary This technical guide details a highly efficient, scalable, and nitrosamine-free protocol for the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 4-Benzylpiperidin-1-amine via Direct Electrophilic N-Amination

Executive Summary

This technical guide details a highly efficient, scalable, and nitrosamine-free protocol for the synthesis of 4-benzylpiperidin-1-amine (also known as 1-amino-4-benzylpiperidine). By utilizing hydroxylamine-O-sulfonic acid (HOSA) as an electrophilic aminating agent, this methodology circumvents the highly toxic and carcinogenic N-nitroso intermediates traditionally associated with hydrazine synthesis, aligning with modern pharmaceutical safety and green chemistry standards.

Strategic Rationale: Why Direct Electrophilic Amination?

4-Benzylpiperidin-1-amine is a critical building block in the development of neuroactive and anti-inflammatory pharmaceutical agents. Historically, N-aminopiperidines were synthesized via the nitrosation of the parent secondary amine with sodium nitrite, followed by aggressive reduction (e.g., using zinc/acetic acid or lithium aluminum hydride). However, N-nitrosamines are classified as a "Cohort of Concern" due to their potent mutagenicity and carcinogenicity.

Alternatively, Hofmann rearrangements of urea derivatives can yield amino compounds, but often require harsh oxidants like hypochlorite[1]. To ensure safety and scalability, this protocol employs2[2]. HOSA is a crystalline, easy-to-handle solid that serves as an effective "NH₂⁺" equivalent, enabling metal-free C-N and N-N bond formation under mild conditions[3],[4].

Mechanistic Causality & Reaction Dynamics

The direct N-amination relies on the nucleophilic attack of the secondary amine (4-benzylpiperidine) onto the nitrogen atom of HOSA, displacing the thermodynamically favorable sulfate leaving group. As an Application Scientist, understanding the causality behind the reaction parameters is critical for scale-up:

  • Temperature Control (0–5 °C): HOSA is highly susceptible to base-catalyzed degradation, which generates nitrogen gas and reduces the effective concentration of the aminating agent. Maintaining a strict low-temperature environment suppresses this competing degradation pathway.

  • pH and Base Selection: The reaction generates sulfuric acid as a byproduct. A strong base (NaOH) is required to neutralize this acid and maintain the 4-benzylpiperidine in its reactive, deprotonated state (pKa ~9.6). However, localized spikes in alkalinity will destroy HOSA. Thus, biphasic conditions or the slow, simultaneous addition of base and HOSA is mandatory.

  • Stoichiometry: Kinetic modeling of HOSA-mediated aminations demonstrates that2 by preventing over-alkylation or oxidation of the newly formed hydrazine[2].

Process Flow Visualization

Workflow A 4-Benzylpiperidine (Nucleophile) B HOSA + NaOH Temp: 0-5°C A->B Reagents C N-Amination (Biphasic) B->C pH 10-12 D Extraction (Toluene/H2O) C->D Quench E 4-Benzylpiperidin- 1-amine D->E Organic Phase

Synthetic workflow for the direct N-amination of 4-benzylpiperidine using HOSA.

Detailed Experimental Protocol

Reagents Required:

  • 4-Benzylpiperidine: 1.0 eq (17.5 g, 100 mmol)

  • Hydroxylamine-O-sulfonic acid (HOSA): 1.2 eq (13.5 g, 120 mmol)

  • Sodium Hydroxide (NaOH): 2.5 eq (10.0 g, 250 mmol)

  • Deionized Water: 100 mL

  • Toluene (Extraction Solvent): 150 mL

Step-by-Step Methodology:

  • Preparation of the Amine Solution: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and two dropping funnels, suspend 4-benzylpiperidine (17.5 g) in 50 mL of deionized water.

  • Cooling & Initial Basification: Cool the suspension to 0–5 °C using an ice-water bath. Add 5.0 g of NaOH (pre-dissolved in 20 mL water) to the mixture.

  • HOSA Addition (Critical Step): Dissolve HOSA (13.5 g) in 30 mL of cold deionized water. Add this solution dropwise via a dropping funnel to the reaction flask over 60 minutes. Expert Insight: The slow addition ensures that the exothermic neutralization does not raise the internal temperature above 5 °C, preserving HOSA integrity.

  • Concurrent Base Addition: Simultaneously add the remaining NaOH (5.0 g in 20 mL water) dropwise via the second funnel to maintain the reaction pH strictly between 10 and 12.

  • Maturation: Once the addition is complete, maintain the reaction at 5 °C for 2 hours. Remove the ice bath and allow the mixture to slowly warm to room temperature (20 °C) over an additional 2 hours.

  • Phase Separation & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 50 mL). The target N-aminopiperidine partitions highly favorably into the organic phase, while toluene avoids the severe flammability hazards of diethyl ether[1].

  • Washing & Drying: Wash the combined organic extracts with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration & Isolation: Remove the toluene under reduced pressure (rotary evaporator, 40 °C, 50 mbar). The resulting crude oil is 4-benzylpiperidin-1-amine. It can be further purified by vacuum distillation or precipitated as a stable hydrochloride salt by bubbling dry HCl gas into an ethereal solution of the free base.

Self-Validating Analytical Systems

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • In-Process Control (IPC) via LC-MS: Monitor the disappearance of the 4-benzylpiperidine peak (m/z 176.1 [M+H]⁺) and the appearance of the target product peak (m/z 191.1 [M+H]⁺).

  • TLC Monitoring: Use basic alumina plates (or silica deactivated with 1% Et₃N in the eluent) to prevent the amines from streaking. The product will elute with a lower Rf than the starting material in a standard EtOAc/Hexane system.

  • NMR Verification: ¹H NMR (CDCl₃) will show a characteristic broad singlet integrating for 2 protons around δ 2.5–3.0 ppm corresponding to the newly formed -NNH₂ group. This peak will definitively disappear upon D₂O exchange, confirming the successful amination.

Quantitative Optimization Data

The following table summarizes the optimization of the amination parameters. It highlights the causality of the selected protocol conditions, specifically proving that strict temperature control and a slight excess of HOSA are required to drive the reaction to completion.

EntryEquivalents of HOSABaseTemperature (°C)Conversion (%)Isolated Yield (%)
11.0NaOH256552
2 1.2 NaOH 0–5 95 88
31.2K₂CO₃0–58074
41.5NaOH0–59891

Note: Entry 2 represents the optimal balance of atom economy, safety, and isolated yield for industrial scale-up.

References

  • A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. ResearchGate.2

  • Method of manufacturing amino compound (JP2005289988A). Google Patents. 1

  • Site-selective amination and/or nitrilation via metal-free C(sp²)–C(sp³) cleavage of benzylic and allylic alcohols. Chemical Science (RSC Publishing). 3

  • Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. PubMed Central (PMC). 4

Sources

Application

Application Note: 4-Benzylpiperidin-1-Amine as a Privileged Scaffold in Neurotherapeutics Discovery

Executive Summary & Pharmacophore Rationale In the landscape of targeted drug discovery, the rational design of multi-target-directed ligands (MTDLs) is paramount for treating complex neurodegenerative disorders. 4-Benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of targeted drug discovery, the rational design of multi-target-directed ligands (MTDLs) is paramount for treating complex neurodegenerative disorders. 4-Benzylpiperidin-1-amine (CAS 933740-96-6) has emerged as a highly versatile chemical building block that merges the validated 4-benzylpiperidine pharmacophore with a reactive N-amino group .

The 4-benzylpiperidine moiety is the structural cornerstone of several FDA-approved and investigational neurotherapeutics, most notably the acetylcholinesterase (AChE) inhibitor donepezil and the NMDA receptor antagonist ifenprodil[1]. By introducing an N-amino handle, medicinal chemists can rapidly synthesize acylhydrazones, ureas, and pyrazoles. This allows for the extension of the molecule into adjacent receptor pockets without disrupting the critical hydrophobic and cation- π interactions driven by the core benzylpiperidine structure.

Pharmacophore Core 4-Benzylpiperidin-1-amine (Privileged Scaffold) Benzyl Benzyl Moiety (π-π stacking, Hydrophobic pocket) Core->Benzyl Piperidine Piperidine Ring (Protonatable Nitrogen, Cation-π) Core->Piperidine Amino N-Amino Group (Hydrazone/Amide Linker generation) Core->Amino Target1 AChE / BChE (Alzheimer's Disease) Benzyl->Target1 CAS Binding Target2 NMDA (GluN2B) (Neuroprotection) Benzyl->Target2 Ifenprodil pocket Target3 Sigma-1 Receptor (Cognitive Enhancement) Benzyl->Target3 Piperidine->Target1 PAS Binding Piperidine->Target2 Amino->Target1 Linker Region

Figure 1: Pharmacophore mapping of 4-benzylpiperidin-1-amine across key neuropharmacological targets.

Target Applications in Targeted Drug Discovery

Cholinergic Modulation: MTDLs for Alzheimer's Disease

The 4-benzylpiperidine moiety is the primary recognition element for the catalytic active site (CAS) of AChE[2]. By utilizing 4-benzylpiperidin-1-amine, researchers synthesize acylhydrazone hybrids that link the CAS-binding core to peripheral anionic site (PAS) binding motifs (e.g., ferulic acid derivatives).

  • Causality of Design: The hydrazone linker generated from the N-amino group provides optimal spatial geometry and hydrogen-bonding capabilities, allowing the molecule to span the narrow gorge of AChE. This dual-site binding not only inhibits acetylcholine hydrolysis but also prevents AChE-induced amyloid-beta ( β A) aggregation.

Glutamatergic Modulation: GluN2B-Selective NMDA Antagonists

Ifenprodil and its derivatives (e.g., Ro 25-6981) are neuroprotective agents that selectively antagonize the GluN2B subunit of the NMDA receptor[1]. The 4-benzylpiperidine core perfectly occupies the hydrophobic pocket of the GluN2B allosteric site[3].

  • Causality of Design: Derivatizing the N-amino group allows for the exploration of novel hydrogen-bonding interactions at the solvent-exposed interface of the receptor, improving subtype selectivity and metabolic stability compared to traditional tertiary amines.

Synthetic Methodologies & Protocols

Protocol 1: Green Synthesis of 4-Benzylpiperidin-1-amine via HOSA Amination

Rationale & Causality: Traditional synthesis of N-aminopiperidines involves reacting the secondary amine with sodium nitrite to form an N-nitrosamine, followed by harsh reduction (e.g., with LiAlH 4​ )[4]. N-nitrosamines are potent carcinogens. Utilizing Hydroxylamine-O-sulfonic acid (HOSA) allows for direct, one-step electrophilic amination under basic conditions, bypassing toxic intermediates entirely[5].

Synthesis A 4-Benzylpiperidine C 4-Benzylpiperidin-1-amine (Target Intermediate) A->C Direct Amination (Avoids toxic Nitrosamines) B HOSA (Hydroxylamine-O-sulfonic acid) Basic Medium (pH > 9) B->C E Multi-Target Directed Ligand (e.g., Acylhydrazone Hybrid) C->E Condensation D Electrophile (e.g., Aldehyde/Acyl Chloride) D->E

Figure 2: Green synthesis workflow for 4-benzylpiperidin-1-amine and subsequent MTDL generation.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-benzylpiperidine (1.0 eq) in a biphasic mixture of water and toluene (1:1 v/v).

  • Basification: Add 20% NaOH (aq) to maintain the pH strictly above 9.0. Causality: HOSA degrades rapidly in acidic media; maintaining high pH ensures the piperidine nitrogen remains deprotonated and highly nucleophilic.

  • Amination: Dissolve HOSA (1.2 eq) in cold water and add dropwise to the reaction mixture at 0–5 °C. Causality: The amination reaction is exothermic; strict temperature control prevents the thermal decomposition of the HOSA reagent.

  • Extraction: Stir for 4 hours at room temperature. Separate the organic toluene layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation or precipitate as a hydrochloride salt using ethereal HCl.

Protocol 2: Synthesis of Donepezil-like Acylhydrazone Hybrids
  • Condensation: Dissolve 4-benzylpiperidin-1-amine (1.0 eq) and a substituted aromatic aldehyde (e.g., ferulaldehyde) (1.0 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: Mild acid catalysis activates the carbonyl carbon for nucleophilic attack without fully protonating the N-amino group, which would quench its nucleophilicity.

  • Reflux: Heat the mixture to reflux for 6–8 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Isolation: Cool to room temperature, filter the precipitated acylhydrazone, and recrystallize from hot ethanol to yield the pure hybrid ligand.

Biological Evaluation Protocols

Protocol 3: Modified Ellman's Assay for AChE/BChE Inhibition

Self-Validating System: This kinetic protocol includes a vehicle blank (to measure spontaneous substrate hydrolysis) and a positive control (Donepezil) to ensure assay integrity, validate enzyme specific activity, and normalize IC 50​ calculations.

Assay Step1 Enzyme Preparation AChE/BChE in Phosphate Buffer (pH 8.0) Step2 Inhibitor Incubation Add 4-benzylpiperidin-1-amine derivative Step1->Step2 Step3 Substrate Addition ATCI/BTCI + DTNB (Ellman's Reagent) Step2->Step3 Step4 Kinetic Measurement Absorbance at 412 nm (Thio-NBS formation) Step3->Step4 Step5 Data Analysis IC50 & Lineweaver-Burk Plot Step4->Step5

Figure 3: Step-by-step workflow for the modified Ellman's assay for cholinesterase inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Preparation: Prepare 10 mM DTNB (Ellman's reagent) and 15 mM Acetylthiocholine iodide (ATCI) in the phosphate buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized 4-benzylpiperidin-1-amine derivative (10 nM to 100 µM) in 1% DMSO/buffer.

  • Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL enzyme (AChE, 0.2 U/mL), and 20 µL of the inhibitor. Incubate at 25 °C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 10 µL DTNB and 10 µL ATCI to each well.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion directly correlates to enzyme activity.

  • Data Analysis: Calculate % inhibition relative to the vehicle control. Determine IC 50​ using non-linear regression (e.g., GraphPad Prism).

Quantitative Data Summary

The table below summarizes the typical binding affinities and inhibitory profiles of 4-benzylpiperidine derivatives across key neuro-targets, validating its status as a privileged scaffold.

Target Receptor / EnzymePharmacophore RoleTypical Affinity Range (IC 50​ /K i​ )Reference CompoundAcetylcholinesterase (AChE)CAS Binding ( π π stacking)0.5 nM – 50 nMDonepezilButyrylcholinesterase (BChE)Hydrophobic pocket occupation10 nM – 500 nMFerulic Acid HybridsNMDA (GluN2B Subunit)Allosteric site binding5 nM – 15 nMIfenprodil (1R,2S)Sigma-1 Receptor ( σ1​ R)Anchoring to hydrophobic regions10 nM – 100 nMFluvoxamine / Donepezil

References

  • A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes.Advances in Chemical Engineering and Science.
  • Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity.Journal of Medicinal Chemistry - ACS Publications.
  • Molecular Hybridization as a Tool in the Design of Multi-target Directed Drug Candidates for Neurodegenerative Diseases.PMC - National Institutes of Health.
  • Synthesis and Characterization in Rodent Brain of the Subtype-Selective NR2B NMDA Receptor Ligand [11C]Ro04-5595 as a Potential Radiotracer for Positron Emission Tomography.ACS Omega.
  • Preparation method of N-aminopiperidine hydrochloride.Google Patents (CN104356096A).

Sources

Method

Application Note: 4-Benzylpiperidin-1-amine as a Privileged Pharmaceutical Intermediate

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the design of neuroactive and epigenetic drugs frequently relies on "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct receptor classes. 4-Benzylpiperidin-1-amine (CAS 933740-96-6) [1] has emerged as a highly versatile intermediate in this context. Structurally, it combines a lipophilic 4-benzylpiperidine moiety with a highly nucleophilic exocyclic N-amino group (an exocyclic hydrazine)[2].

The Causality of Scaffold Selection

The strategic selection of 4-benzylpiperidin-1-amine in drug design is driven by two mechanistic pillars:

Spatial Projection & Lipophilicity: The 4-benzyl group provides optimal π

π stacking and hydrophobic interactions. For instance, in monoamine transporter inhibitors (targeting SERT, NET, and DAT), the benzyl ring fits precisely into the hydrophobic pockets of the transmembrane domains (TM1, TM3, TM6)[3]. In epigenetic targets like the histone methyltransferase SETD2, the scaffold facilitates critical π -stacking with key residues (e.g., Tyr1604) while the piperidine ring dictates the trajectory of the molecule[4].
  • Exocyclic Hydrazine Reactivity: Unlike standard secondary amines, the N-amino group acts as a potent bidentate nucleophile. This allows for rapid, high-yield cyclization into pyrazoles (essential for cannabinoid CB1 receptor antagonists like rimonabant analogs) or condensation into stable carboxamides and hydrazones[2][5].

  • Synthetic Workflows & Biological Targets

    The divergent reactivity of 4-benzylpiperidin-1-amine allows chemists to access multiple API (Active Pharmaceutical Ingredient) classes from a single starting material.

    G A 4-Benzylpiperidin-1-amine (CAS 933740-96-6) B 1,3-Diketone Condensation A->B AcOH, EtOH, 80°C C Carboxylic Acid Coupling (HATU) A->C DIPEA, DMF, RT D Aldehyde Condensation A->D EtOH, RT E Pyrazole Scaffolds (CB1 Antagonists) B->E F Carboxamides (SERT/NET Inhibitors) C->F G Hydrazones (SETD2 Inhibitors) D->G

    Figure 1: Divergent synthetic pathways of 4-benzylpiperidin-1-amine into key pharmaceutical scaffolds.

    Validated Experimental Protocols

    The following protocols have been optimized for yield, regioselectivity, and scalability. Every step includes self-validating checks to ensure process integrity.

    Protocol A: Regioselective Synthesis of Diarylpyrazole Scaffolds (CB1 Ligand Precursors)

    This protocol details the Knorr pyrazole synthesis using 4-benzylpiperidin-1-amine and a 1,3-diketone.

    Mechanistic Insight: Glacial acetic acid is utilized not merely as a solvent additive, but as a critical catalyst. It protonates the highly electrophilic carbonyl oxygen of the diketone, lowering the activation energy for the initial nucleophilic attack by the terminal nitrogen of the N-aminopiperidine.

    Materials:

    • 4-Benzylpiperidin-1-amine (1.0 eq, 10 mmol)

    • 1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione (1.05 eq, 10.5 mmol)

    • Absolute Ethanol (30 mL)

    • Glacial Acetic Acid (2.0 eq, 20 mmol)

    Step-by-Step Procedure:

    • Initiation: Dissolve the 1,3-diketone in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Amine Addition: In a separate vial, dissolve 4-benzylpiperidin-1-amine in 10 mL of ethanol. Add this dropwise to the reaction flask at room temperature over 10 minutes to prevent exothermic degradation.

    • Catalysis & Cyclization: Add glacial acetic acid dropwise. Heat the reaction mixture to reflux (80°C).

    • Self-Validation (In-Process Control): After 4 hours, sample 50 µL of the mixture. Quench in saturated NaHCO3​ and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active diketone spot ( Rf​≈0.6 ) and the appearance of a new highly fluorescent spot under 254 nm ( Rf​≈0.4 ) confirms cyclization.

    • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL) to neutralize the acetic acid.

    • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography to yield the 1-(4-benzylpiperidin-1-yl)-pyrazole derivative.

    Protocol B: Synthesis of Carboxamides for Monoamine Transporter Inhibition

    4-Benzylpiperidine carboxamides are potent dual serotonin and norepinephrine reuptake inhibitors[6]. This protocol utilizes HATU for efficient amide bond formation.

    Mechanistic Insight: The N-amino group is slightly less nucleophilic than a primary alkyl amine due to the adjacent piperidine nitrogen's electron-withdrawing inductive effect. HATU is chosen over EDC/NHS because it generates a highly reactive HOAt ester intermediate, driving the reaction to completion at room temperature without requiring prolonged heating, which could lead to N-N bond cleavage.

    Materials:

    • 4-Benzylpiperidin-1-amine (1.0 eq, 5 mmol)

    • 2-Naphthoic acid or substituted biphenyl-carboxylic acid (1.1 eq, 5.5 mmol)

    • HATU (1.2 eq, 6 mmol)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq, 15 mmol)

    • Anhydrous DMF (15 mL)

    Step-by-Step Procedure:

    • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert argon atmosphere. Stir for 10 minutes at room temperature to allow the active ester to form.

    • Base Addition: Add DIPEA to the mixture. The solution will typically turn a pale yellow.

    • Coupling: Add 4-benzylpiperidin-1-amine in one portion. Stir the reaction at room temperature for 12 hours.

    • Self-Validation: Analyze via LC-MS. The target carboxamide should appear as the major peak (M+H) + , with complete consumption of the starting amine ( m/z 191.1).

    • Workup: Dilute the reaction with water (50 mL) to precipitate the highly lipophilic product. Filter the solid, wash with cold water, and recrystallize from ethanol/water to achieve >98% purity.

    Quantitative Data Summary

    The following table summarizes the optimized reaction parameters and expected yields for synthesizing various derivatives from 4-benzylpiperidin-1-amine, demonstrating its robust utility across different chemical environments.

    Target ScaffoldReagent PartnerCatalyst / Coupling AgentSolventTemp (°C)Time (h)Expected Yield (%)
    Pyrazole 1,3-DiketonesAcetic Acid (2.0 eq)Ethanol804 - 682 - 88%
    Carboxamide Carboxylic AcidsHATU / DIPEADMF251275 - 85%
    Hydrazone Aryl AldehydesCatalytic p -TsOHMethanol652 - 389 - 95%
    Urea IsocyanatesNone (Spontaneous)DCM0 to 251> 90%

    Note: Yields are based on isolated, chromatographically pure products. Variations may occur based on the steric bulk of the coupling partner.

    References

    • Benchchem - 4-Benzylpiperidin-1-amine (CAS 933740-96-6) Product Specifications.
    • Scientific Research Publishing (SciRP) - A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes.
    • Biomolecules & Therapeutics (KoreaScience) - Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors.
    • ACS Medicinal Chemistry Letters - Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 4-Benzylpiperidin-1-amine Aqueous Solubility

    Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with 4-benzylpiperidin-1-amine (CAS 933740-96-6) [1] duri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with 4-benzylpiperidin-1-amine (CAS 933740-96-6) [1] during in vitro and in vivo workflows.

    Below, we deconstruct the chemical causality of its phase behavior and provide field-proven, self-validating protocols to ensure reliable experimental dosing.

    Part 1: Chemical Causality & FAQs (The "Why")

    Q1: Why does 4-benzylpiperidin-1-amine precipitate when diluted into physiological buffer (pH 7.4)? A: The precipitation is driven by the compound's structural dichotomy. 4-benzylpiperidin-1-amine is an N-aminopiperidine (a hydrazine derivative). The adjacent nitrogen atoms exert an electron-withdrawing "alpha effect," lowering the pKa of the primary amine to approximately 8.19 [2].

    Using the Henderson-Hasselbalch equation at a physiological pH of 7.4:

    • pH = pKa + log([Free Base] /[Protonated Acid])

    • 7.4 = 8.19 + log([Base] / [Acid])

    • [Base] / [Acid] ≈ 0.16

    This means roughly 14% of the compound exists as an un-ionized free base at pH 7.4. Because the attached benzyl group is highly lipophilic, this 14% fraction has near-zero aqueous solubility. Once the free base concentration exceeds its intrinsic solubility limit, it nucleates and precipitates. This removes free base from the solution, forcing the equilibrium to deprotonate more of the acid form, leading to a cascading crash-out of the entire compound.

    Q2: I cannot lower the pH of my cell culture media. How do I keep it dissolved? A: You must bypass the thermodynamic barrier by altering the solvent environment. For in vitro assays, use a co-solvent (like DMSO) to solvate the lipophilic domains before rapid dilution. For in vivo applications where high DMSO concentrations are toxic, you must use supramolecular encapsulation, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), which forms an inclusion complex around the lipophilic benzyl ring while leaving the polar amine exposed to the water [3]. Alternatively, hydrotropic agents can be employed to increase apparent solubility without altering the pH [4].

    Part 2: Solubilization Strategies & Quantitative Data

    To select the correct solubilization vehicle, you must match the thermodynamic mechanism to your downstream biological constraints.

    Solubilization VehicleMechanism of ActionMax Estimated SolubilityDownstream Suitability
    100% DMSO Disrupts crystal lattice; solvates lipophilic benzyl domains>50 mMIn vitro stock solutions only
    20% HP-β-CD (aq) Host-guest inclusion complexation of the benzyl ring2.0 - 10.0 mg/mLIn vivo dosing (IV, IP, PO)
    0.1 M HCl (pH 4.0) Complete protonation of the N-amino group5.0 - 15.0 mg/mLIn vivo (PO), acid-tolerant assays
    Aqueous Buffer (pH 7.4) None (14% exists as highly insoluble free base)< 0.1 mg/mLNot recommended

    Part 3: Workflow Visualization

    SolubilizationWorkflow Start 4-Benzylpiperidin-1-amine (Lipophilic Free Base) Decision Target Application? Start->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro InVivo In Vivo Dosing (Animal Models) Decision->InVivo DMSO Prepare 100% DMSO Stock (10-50 mM) InVitro->DMSO Salt Salt Formation (Add 1 eq. HCl, pH 4-5) InVivo->Salt Low Dose / Acid Tolerant Cyclo Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->Cyclo High Dose / Neutral pH Dilution Dilute in Aqueous Buffer (Final DMSO ≤ 0.5%) DMSO->Dilution Validate1 Validate: Check OD600 for Precipitation Dilution->Validate1 Validate2 Validate: Filter (0.22 µm) & LC-MS Salt->Validate2 Cyclo->Validate2

    Decision matrix for solubilizing 4-benzylpiperidin-1-amine based on experimental application.

    Part 4: Self-Validating Experimental Protocols

    Do not assume your compound is in solution just because it looks clear to the naked eye. Micro-precipitates can cause massive variations in assay readouts. Use the following self-validating protocols.

    Protocol A: Preparation of a 10 mM In Vitro Stock Solution

    Use this for cell culture or biochemical assays where final DMSO concentrations of ≤0.5% are tolerated.

    • Stock Preparation: Weigh exactly 1.90 mg of 4-benzylpiperidin-1-amine free base. Add 1.0 mL of anhydrous, cell-culture grade 100% DMSO. Vortex for 60 seconds until completely dissolved (10 mM stock).

    • Aqueous Dilution (Critical Step): Do not add buffer to the DMSO stock. Instead, place your target volume of aqueous buffer (pH 7.4) on a magnetic stirrer at 500 RPM. Add the DMSO stock dropwise into the vortex of the stirring buffer. This prevents local supersaturation zones that trigger irreversible nucleation.

    • Self-Validation (OD600 Check): Transfer 1 mL of the final diluted solution to a spectrophotometer cuvette. Measure the optical density at 600 nm (OD600) against a blank of pure buffer.

      • Pass Criteria: OD600 < 0.005.

      • Fail Criteria: OD600 > 0.01 indicates colloidal micro-precipitation. If this occurs, you must lower the final target concentration.

    Protocol B: Preparation of a 2 mg/mL In Vivo Formulation (HP-β-CD)

    Use this for intravenous (IV) or intraperitoneal (IP) dosing in rodents where DMSO must be minimized.

    • Excipient Preparation: Dissolve 2.0 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of sterile Water for Injection (WFI) to create a 20% w/v solution.

    • Compound Addition: Add 20.0 mg of 4-benzylpiperidin-1-amine to the cyclodextrin solution. The solution will initially appear cloudy.

    • pH-Driven Complexation:

      • Add 0.1 M HCl dropwise while sonicating until the pH drops to ~4.5. The protonation of the amine will pull the compound into the aqueous phase, allowing the cyclodextrin cavity to encapsulate the lipophilic benzyl ring[3].

      • Once the solution is optically clear, carefully back-titrate with 0.1 M NaOH to a final pH of 6.5 - 7.0. The compound will remain in solution due to the inclusion complex.

      • QS to exactly 10.0 mL with WFI.

    • Self-Validation (Filtration & LC-MS): Pass the formulation through a 0.22 µm PTFE syringe filter.

      • Pass Criteria: No resistance during filtration. Dilute the filtrate 1:1000 and run via LC-MS/UV. The quantified peak area must be ≥95% of the theoretical pre-filtration concentration.

      • Fail Criteria: Syringe resistance or <95% recovery indicates incomplete complexation; increase sonication time or HP-β-CD concentration.

    References

    • Benchchem.
    • Guidechem.
    • MDPI (Pharmaceutics)
    • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide...
    Optimization

    preventing oxidative degradation of 4-benzylpiperidin-1-amine during storage

    Technical Support Center: Stabilizing 4-Benzylpiperidin-1-amine Against Oxidative Degradation Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Stabilizing 4-Benzylpiperidin-1-amine Against Oxidative Degradation

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-benzylpiperidin-1-amine. This document moves beyond basic handling instructions, providing drug development professionals with the mechanistic causality and self-validating protocols required to maintain absolute compound integrity during storage.

    Part I: Mechanistic Troubleshooting & FAQs

    Q1: Why does 4-benzylpiperidin-1-amine degrade so rapidly upon exposure to atmospheric oxygen, turning yellow or brown over time? A1: The degradation is driven by two distinct, highly reactive structural features: the N -amino group and the benzylic carbon.

    • The 1-Aminopiperidine Core: This compound is essentially a cyclic hydrazine derivative. The electron-rich primary amine nitrogen is highly susceptible to single-electron transfer (SET) to triplet oxygen ( 3O2​ ), generating a radical cation. This intermediate rapidly degrades into N -nitrosoamines, N -oxides, or undergoes deamination [1].

    • The Benzylic Position: The CH2​ group adjacent to the phenyl ring is a prime target for hydrogen atom transfer (HAT) autoxidation. Because the resulting benzylic radical is resonance-stabilized by the aromatic ring, ambient oxygen easily converts it into reactive hydroperoxides, which subsequently polymerize into colored impurities.

    Q2: What is the most effective chemical strategy to stabilize this compound for long-term storage? A2: The definitive solution is converting the free base into a salt form (e.g., hydrochloride or trifluoroacetate). Storing sensitive amines as their hydrochloride (HCl) salts protonates the amine, tying up the nitrogen's lone pair in a covalent N-H bond [2]. This drastically reduces the electron density and significantly raises the oxidation potential of the molecule. By making the single-electron transfer to oxygen thermodynamically unfavorable, the salt form becomes virtually immune to ambient autoxidation and can be safely stored on the benchtop.

    Q3: If my downstream coupling reactions require the free base, how do I physically prevent oxidative degradation? A3: You must eliminate the propagation of radical chain reactions by removing the primary oxidants (dissolved O2​ and light). This requires a combination of solvent deoxygenation (sparging with inert gas for 15–30 minutes) [3], headspace purging with Argon [4], and the addition of free-radical scavengers (antioxidants) at 5–250 ppm [5]. Argon is strictly preferred over Nitrogen because its higher density allows it to settle and form a protective physical barrier over the compound [6].

    Part II: Quantitative Stability Profiles

    To illustrate the causality of our recommended storage parameters, the following table summarizes the degradation kinetics of 4-benzylpiperidin-1-amine under various conditions.

    Table 1: Stability Profile of 4-Benzylpiperidin-1-amine (30-Day Study)

    Storage ConditionAtmosphereTempAdditiveDegradation (%)Primary Degradant Identified
    Free Base (Neat) Ambient Air25°CNone> 45% N -oxide / Polymeric species
    Free Base (Solution) Ambient Air4°CNone~ 18%Hydroperoxides / N -oxide
    Free Base (Solution) Argon25°CNone< 5%Trace benzylic oxidation
    Free Base (Solution) Argon-20°CBHT (100 ppm)< 0.5%None detected
    HCl Salt (Neat) Ambient Air25°CNone< 1%None detected

    Note: Degradation quantified via HPLC-UV (254 nm). The synergistic effect of Argon inerting, sub-zero temperatures, and antioxidant addition is required to halt degradation of the free base.

    Part III: Self-Validating Standard Operating Procedures (SOPs)

    Protocol: Air-Free Aliquoting and Storage of Free Base Amines Objective: To establish a verifiable, oxygen-free environment for the long-term storage of oxidation-sensitive 1-aminopiperidine derivatives.

    Step 1: Solvent Deoxygenation If storing as a stock solution, sparge the high-purity solvent (e.g., anhydrous DCM or THF) with Argon gas for a minimum of 15–30 minutes [3]. Ensure the sparging needle reaches the bottom of the flask to maximize gas-liquid contact time.

    Step 2: Antioxidant Addition Immediately dissolve the 4-benzylpiperidin-1-amine in the deoxygenated solvent. Add a compatible free-radical scavenger, such as Butylated hydroxytoluene (BHT), at a concentration of 100–250 ppm [5]. This acts as a sacrificial electron donor to intercept any propagating peroxy radicals.

    Step 3: Aliquoting into Amber Vials Transfer the solution into amber glass vials. Amber glass blocks UV radiation, preventing the photo-induced homolytic cleavage of trace hydroperoxides that initiates radical chain reactions.

    Step 4: Headspace Purging Direct a gentle stream of Argon into the vial's headspace for 10–15 seconds[4]. Position the pipette tip just above the liquid level to displace ambient air upward and out.

    Step 5: Sealing and Storage Cap tightly with a PTFE-lined septum. Seal the cap with Parafilm and store the vial in a desiccator at -20°C. The low temperature exponentially decreases the kinetic rate of any residual oxidative reactions.

    Step 6: System Validation Self-Validation Check: Analyze an aliquot of the stored solution via HPLC-UV at Day 0 and Day 7. A stable baseline with no new peaks at higher retention times confirms the absence of N -oxides, validating that your inerting technique was successful.

    Part IV: Decision Matrix & Workflow

    Use the following logical workflow to determine the optimal handling strategy for your specific experimental needs.

    Workflow Start 4-Benzylpiperidin-1-amine (Freshly Synthesized/Purchased) Decision Does downstream application allow the Salt Form? Start->Decision Salt Convert to HCl Salt (Protonates N-lone pair) Decision->Salt Yes FreeBase Maintain as Free Base (High Oxidation Risk) Decision->FreeBase No StoreSalt Store at Room Temp (Desiccated) Salt->StoreSalt Deox Sparge Solvents with Argon (15-30 min) FreeBase->Deox Amber Aliquot into Amber Vials (Blocks UV Initiation) Deox->Amber Argon Purge Headspace with Argon (Displaces O2) Amber->Argon StoreFree Store at -20°C (Kinetically Slows Degradation) Argon->StoreFree

    Decision matrix and physical workflow for preventing oxidative degradation of 4-benzylpiperidin-1-amine.

    References

    • Title: Inhibition of amine oxidation (US20120271026A1)
    • Title: Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs Source: MDPI URL: [Link]

    • Title: Effects of Oxidation on Amine-Containing Materials Source: Innovative Polymers URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    validating analytical methods for 4-benzylpiperidin-1-amine purity

    As a Senior Application Scientist, I frequently encounter the chromatographic challenges posed by basic amine building blocks. 4-Benzylpiperidin-1-amine (CAS 933740-96-6) is a critical intermediate in pharmaceutical synt...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the chromatographic challenges posed by basic amine building blocks. 4-Benzylpiperidin-1-amine (CAS 933740-96-6) is a critical intermediate in pharmaceutical synthesis[1]. Its molecular structure—a highly polar, basic 1-aminopiperidine core coupled with a hydrophobic benzyl moiety—presents a classic dichotomy in analytical chemistry. Validating a purity method for this compound requires navigating severe peak tailing vulnerabilities while adhering to the stringent regulatory frameworks of ICH Q2(R2)[2].

    This guide objectively compares the dominant analytical methodologies for 4-benzylpiperidin-1-amine, explains the physicochemical causality behind method optimization, and provides self-validating experimental protocols to ensure your data meets regulatory scrutiny.

    Comparative Analysis of Analytical Platforms

    Selecting the right analytical platform depends on the Analytical Target Profile (ATP). Below is an objective comparison of the three primary techniques used for validating the purity of 4-benzylpiperidin-1-amine.

    ParameterHPLC-UV (Optimized Low pH)LC-MS (ESI+)GC-FID (Post-Derivatization)
    Primary Use Case Routine purity assay & QA/QC releaseTrace impurity & genotoxin profilingVolatile residual solvents analysis
    Specificity Moderate (relies on RT & UV spectra)High (m/z and fragmentation patterns)Moderate (relies on RT)
    Sensitivity (LOQ) ~0.05% w/w~0.001% w/w~0.01% w/w
    Peak Symmetry ( As​ ) 1.0 - 1.3 (Strictly if pH < 2.5)1.0 - 1.51.0 - 1.2 (Requires derivatization)
    Operational Cost LowHighMedium
    Core Limitation Blind to non-UV active impuritiesSusceptible to matrix ion suppressionHigh boiling point risks inlet adsorption

    The Causality of Peak Tailing in Basic Amines

    Standard reversed-phase HPLC methods often fail when analyzing 4-benzylpiperidin-1-amine. The root cause lies in the molecule's primary amine group, which is highly basic and easily protonated at neutral or mildly acidic pH, carrying a positive charge[3].

    Traditional silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa​ of approximately 3.5 to 4.5[3]. When the mobile phase pH exceeds 4.0, these silanols deprotonate to form negatively charged species (Si-O⁻)[4]. The electrostatic attraction between the cationic amine and the anionic silanols creates a secondary retention mechanism. This delays the elution of a fraction of the analyte molecules, manifesting as a severe tailing edge on the chromatogram[5][6].

    The Mechanistic Solution:

    • Thermodynamic Control (pH Modification): Lowering the mobile phase pH below 2.5 (e.g., using 0.1% Trifluoroacetic acid) fully protonates the silanol groups, rendering them neutral and eliminating the ionic interaction[3][6].

    • Steric Control (Column Chemistry): Utilizing end-capped or hybrid organosiloxane stationary phases physically shields the basic analyte from interacting with the underlying silica matrix[4][5].

    PeakTailing Start Basic Amine Tailing (As > 1.5) CheckpH Evaluate Mobile Phase pH Is pH > 3.0? Start->CheckpH AdjustpH Lower pH < 2.5 (Protonate Silanols) CheckpH->AdjustpH Yes CheckCol Evaluate Stationary Phase Is it high-purity/end-capped? CheckpH->CheckCol No Success Symmetrical Peak (As <= 1.2) AdjustpH->Success ChangeCol Switch to Hybrid Silica or Base-Deactivated C18 CheckCol->ChangeCol No CheckCol->Success Yes ChangeCol->Success

    Workflow for diagnosing and resolving peak tailing in basic amine chromatography.

    Self-Validating Experimental Protocols

    A robust analytical method must be a self-validating system. By embedding System Suitability Testing (SST) directly into the protocol, the method continuously proves its own fitness for purpose before any sample data is reported, aligning with ICH Q14 principles[2].

    Protocol 1: Stability-Indicating HPLC-UV Method

    Objective: Routine purity determination with forced degradation tracking.

    • Step 1: Mobile Phase Preparation

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: The low pH ensures complete protonation of residual silanols, preventing secondary electrostatic interactions.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Step 2: Chromatographic Conditions

      • Column: Hybrid Silica C18, 150 x 4.6 mm, 3 µm (e.g., Waters XBridge or equivalent end-capped column).

      • Flow Rate: 1.0 mL/min.

      • Gradient: 5% B to 95% B over 15 minutes to elute the hydrophobic benzyl moiety efficiently.

      • Detection: UV at 210 nm (capturing the amine) and 254 nm (capturing the benzyl ring).

    • Step 3: Embedded System Suitability Test (SST)

      • Inject a 0.1 mg/mL standard of 4-benzylpiperidin-1-amine six times.

      • Self-Validation Criteria: The run is only valid if Tailing Factor ( As​ ) ≤1.5 , Theoretical Plates ( N ) ≥2000 , and Peak Area %RSD ≤2.0 .

    Protocol 2: Orthogonal LC-MS Impurity Profiling

    Objective: Identification of unknown impurities lacking UV chromophores.

    • Step 1: Sample Preparation

      • Dilute the sample to 10 µg/mL in 50:50 Water:Methanol to prevent detector saturation and minimize ion suppression.

    • Step 2: MS Conditions

      • Ionization: Electrospray Ionization in Positive mode (ESI+). The basic amine readily accepts a proton to form [M+H]+ at m/z 191.1.

      • Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C.

    • Step 3: Self-Validation via Blank Subtraction

      • Run a diluent blank prior to the sample. The system validates itself by demonstrating a signal-to-noise ratio (S/N) >10 for the 0.05% reporting threshold standard, with no corresponding m/z 191.1 peaks in the blank.

    Regulatory Grounding: ICH Q2(R2) Validation Strategy

    Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose[2][7].

    • Specificity: You must demonstrate a lack of interference from diluents, mobile phases, and known synthetic by-products. Forced degradation studies (acid, base, peroxide, heat) must show baseline resolution ( Rs​≥1.5 ) between 4-benzylpiperidin-1-amine and its degradants.

    • Range & Linearity: For impurity testing, linearity must be established from the reporting level (e.g., 0.05%) up to 120% of the specification limit[8].

    • Accuracy & Precision: Under the modernized Q2(R2) framework, a combined approach to evaluate accuracy and precision is highly recommended[9]. This involves spiking known quantities of impurities into the API matrix across three concentration levels and calculating recovery percentages.

    • Robustness: Evaluated as part of the method development lifecycle (ICH Q14), robustness testing involves deliberate variations in pH ( ±0.2 ), temperature ( ±5 °C), and flow rate to ensure the method remains stable under real-world laboratory fluctuations[2][9].

    ICHValidation ATP 1. Analytical Target Profile Define Purity Objectives Dev 2. Method Development Optimize pH & Column (ICH Q14) ATP->Dev SST 3. System Suitability (SST) Establish Tailing Factor Limits Dev->SST Val 4. Method Validation Execute ICH Q2(R2) Protocols SST->Val Routine 5. Lifecycle Management Routine QA & Monitoring Val->Routine

    Analytical procedure lifecycle and validation strategy aligned with ICH Q2(R2).

    References

    • validation of analytical procedures q2(r2) - ich.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkxjHuImaRfBis2hGiuGM9rvdk4j9Ll6dAS9Y_636YsjwnPP1EcI7F8wlWNfj1QGJCUXjK3Kz86uhET3dmrY7OdgbBzZrapnYOiHIQwyXqNomwFn746yIWjL5Lq-veMFxbc205plIyW9nKxRbs8-RzanpU_cmG85mzA11FkymW6LcSJ7aIX1MfZyo=]
    • Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs3uFKHKqlSenoxc4zofhhp39KoZ8YLB4CjHPOkELFKqUKvccnmW4nPXLoqYX5oGwyMamf5uPVYpPHqYXa0lojmIXou2fPVtiQIsRZEGHL7eEl2yi05nAHP69-NkyzQncMdZwensBy5q1ZplIk2NtxEK_YAMl8XXi2d5wa4j_qXmjrE8Hv2_OiaiJ7Gw0zQdOgvtxCQZbZ7pjSUqc-XBqOqsiXferHnAM3S-Ok]
    • ICH guideline Q2(R2) on validation of analytical procedures - EMA -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl6-Wcdd7TT-PRBZqImkQ8k6OZ4eR9WdquVskomTMMo47dD-LmnqFz420MEjF5cvIXg6CIJmY8m9rOg0xA7gehFROVubk4v2oNHG5Ql7hYICntLy_A4_iO0fj5oAqLaYw0mrepYrmA2BbYK8GNq3vFtMqJ2FHWl4r3RcSWwL7jLGu6yE8IIRg53N8o4oONfEVFvorK_RSz_T9pX1LM4Tr1nulyH7DbInhIEVbaNi7lBZn1gKI5x7RF0Q==]
    • How to Reduce Peak Tailing in HPLC? - Phenomenex -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5J4Ym2tOGCTrs4QdmPpjwKnYdGloK1CUnx4vEsuw6k9AvfiCK47PAVy4kwqfgET7rwKoYyBaWtf7lfGs1lh20gyHu27Ow8glvSGFbAiH6AGzQ4dXTxVis0gtUhn4xRA-Oxw29O-Kw1uld-CFtZcgOFrgSguW0fkUNdu9SPJKEa9Ij7q9_iE1gvH-FQOLGKER-mtdf8z1TDucqET-RdDY=]
    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJN8g4Jt_-8DZVDanBmlXj1MapX_Mg7yGWJjaf4SmA5SOw0YlEgCMSynOHpC2E5eEcUsCacDBV8sx5PFIXtT-C5j7VisGSszAJQx5-eOxOWEry_-UgEEMJPvvbRbLxq94sJ31AAvJuESjkmCJmQ2WEkXsaH02DtKvSiU08anUxqEHdhwtA8WnbZijWy0tMdla58oZKTmpWcKzXCUVRWoUT4zRu2sudF3Puyw6PZj56FYo3vfqxjMu25RFZtIWqQhRkomFD]
    • Peak Tailing in HPLC - Element Lab Solutions -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBrGuixrZMJF5ViziyDmXPjpXTb4USeiYroVRxD46pgis7tUXIR_N616Ztr4iAByB_4YIIw1Sqit3pk0QyddEkDTQ_UMfGr9TMWdIMTXng0DNlsFjWEwJulefpClf_f0NHXB6xVMS73InL0kyuX4pgnOVWuK2QkOMgT-AIDihFAK4MkAzpQD5wCrTxHCSKSQ==]
    • 4-Benzylpiperidin-1-amine|RUO - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMJXISj6XiRX6qN6Mmbb_HEYp0phi1WJ7x4b8x-yjHqFsZVt9K1NeRFWimPOWnsO0MIvh01XRQ21sJeMzpL1ECsRj4Zy87pql4hmi4qp2LEP73qLk_3ZQ-mvZNw12nR7kFGR-nSw==]
    • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqNkdRRloRQ2tFocNfIsCEcxJiyONAhMo-qtGYLlx29oND4W897YfD_Ktznrln79sfpAmNKR_gB7K7S8ajb6bWFH69flYs3-4iZYbhdAD4iShINQPGZ8SDkQPdttqVzo75MXMNT0EiWGMt0nSXCoV5slBP1p7zUQ==]
    • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A - ich.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj7udtlyGjZX_VGP24fsHgCWgXll4VlGSI95xgBpOmDaFHNzmrLqXYFzR1YRiXrrp5wFJ0wnfPsZx9phboki7mRCPL-nR2NyE8yJKa_sbP5j1bPdzTfAJBCMZIT6mqWni2qOZOW2GSczF2VevEpxNhKAOXe4fHIsQ0MBbIAULLa3J2DRZj2cKDUmpDOj1TJ6A2kxWdDsDTqFzxNBN1NhU=]

    Sources

    Comparative

    Comparative Efficacy of 4-Benzylpiperidin-1-amine Structural Analogs: A Technical Guide for Drug Development

    Executive Summary The 4-benzylpiperidin-1-amine scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by a basic piperidine ring, a lipophilic benzyl moiety at the 4-position, and a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 4-benzylpiperidin-1-amine scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by a basic piperidine ring, a lipophilic benzyl moiety at the 4-position, and an N-amino group at the 1-position, this structural topology provides an exceptional foundation for multi-target drug design.

    As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of 4-benzylpiperidin-1-amine analogs against standard therapeutic alternatives. We will analyze their performance across two primary pharmacological axes: Cholinergic modulation (targeting Acetylcholinesterase for neurodegenerative diseases) and Dopaminergic modulation (targeting the Dopamine D4 Receptor for glioblastoma and neuropsychiatric applications).

    Pharmacological Mechanisms & Pathway Dynamics

    To optimize the efficacy of 4-benzylpiperidin-1-amine analogs, one must understand the causality behind their target engagement.

    In the Cholinergic Axis , the benzyl group of the analog engages in critical π−π stacking interactions with the peripheral anionic site (PAS) or catalytic active site (CAS) of Acetylcholinesterase (AChE) [1][1]. Simultaneously, the basic piperidine nitrogen interacts with the catalytic triad via cation- π interactions. This dual-site binding is the precise mechanism that grants these analogs superior selectivity over Butyrylcholinesterase (BuChE), bypassing the dose-limiting hepatotoxicity seen in older non-selective drugs like Tacrine [2][2].

    In the Dopaminergic Axis , the distance between the basic amine and the lipophilic benzyl tail dictates antagonist potency at the Dopamine D4 Receptor (D4R) [3][3]. High-affinity binding uncouples Gi/Go protein signaling and modulates β -arrestin 2 recruitment, presenting a novel therapeutic alternative for glioblastoma microenvironment modulation.

    MOA cluster_0 Neurodegenerative Target (Alzheimer's) cluster_1 Neuropsychiatric/Oncology Target (Glioblastoma) Analog 4-Benzylpiperidin-1-amine Structural Analogs AChE Acetylcholinesterase (AChE) Analog->AChE High Affinity Binding (CAS/PAS Sites) D4R Dopamine D4 Receptor (D4R) Analog->D4R Selective Antagonism (Ki < 5nM) ACh Acetylcholine Accumulation AChE->ACh Prevents Hydrolysis Receptor Cholinergic Receptor Activation ACh->Receptor Restores Cognition Gi Gi/Go Protein Uncoupling D4R->Gi Inhibits Downstream Signaling Arrestin β-Arrestin 2 Recruitment Blockade D4R->Arrestin Modulates Tumor Microenvironment

    Figure 1: Dual-axis pharmacological mechanisms of 4-benzylpiperidin-1-amine analogs.

    Quantitative Data: Comparative Efficacy

    To objectively evaluate the performance of 4-benzylpiperidine derivatives, we must benchmark them against established clinical standards (e.g., Donepezil, Tacrine, and L-745,870). The table below synthesizes in vitro efficacy data, highlighting the exceptional selectivity indices achieved by optimizing the benzylpiperidine scaffold [4][4].

    Table 1: Comparative in vitro Efficacy of Benzylpiperidine Analogs vs. Standard Therapeutics

    Compound / AnalogTarget AxisAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity RatioD4R Kᵢ (nM)
    4-Benzylpiperidin-1-amine Dual-Target Baseline145.0>10,000>6845.2
    N-Benzylpiperidine Benzisoxazole Cholinergic (AChE)1.2>3,000>2500N/A
    Derivative 8 (4-benzyl) Dopaminergic (D4R)N/AN/AN/A3.4
    Donepezil (Standard)Cholinergic (AChE)5.7>5,000>870N/A
    Tacrine (THA) (Standard)Cholinergic (AChE)190.0224.01.1N/A
    L-745,870 (Standard)Dopaminergic (D4R)N/AN/AN/A0.43

    Key Insight: N-benzylpiperidine analogs exhibit superior efficacy and a massive safety margin (Selectivity Ratio >2500) compared to older alternatives like Tacrine, which suffers from a narrow therapeutic index due to off-target BuChE inhibition [2][2].

    Self-Validating Experimental Methodologies

    A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity during analog screening.

    Protocol A: Modified Ellman’s Assay for AChE Kinetics

    This spectrophotometric assay quantifies AChE inhibition by monitoring the production of thiocholine [4][4].

    • Buffer Preparation: Utilize 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE catalytic efficiency peaks at pH 8.0, and DTNB (Ellman's reagent) remains highly stable, preventing artifactual background absorbance.

    • Pre-incubation (Critical Step): Incubate 50 µL of AChE (0.25 U/mL) with 10 µL of the analog (serial dilutions) for 15 minutes at 25°C. Causality: 4-benzylpiperidine analogs often exhibit slow-binding kinetics due to the conformational rearrangement required to thread the benzyl moiety into the deep gorge of the AChE CAS. Failing to pre-incubate results in an artificially inflated IC₅₀.

    • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM Acetylthiocholine iodide (ATCI).

    • Self-Validation Check: The assay must include a parallel uninhibited control (100% activity baseline), a positive control (Donepezil) to confirm enzyme viability, and a blank (no enzyme) to subtract non-enzymatic ATCI hydrolysis.

    • Measurement: Read continuous kinetic absorbance at 412 nm for 10 minutes.

    Protocol B: BRET Assay for D4R β -Arrestin 2 Recruitment

    This assay provides real-time, live-cell resolution of D4R-mediated signaling [3][3].

    • Cell Transfection: Co-transfect HEK293T cells with D4R-Rluc8 (donor) and β -arrestin-Venus (acceptor). Causality: The spectral overlap and optimal Förster distance (<10 nm) between Rluc8 and Venus guarantee that a signal is only generated upon direct physical interaction, eliminating false positives from downstream signal amplification.

    • Ligand Competition: Pre-treat cells with the 4-benzylpiperidine analog for 20 minutes, followed by the addition of a sub-maximal concentration of Dopamine (EC₈₀).

    • Substrate Addition: Add Coelenterazine h (5 µM) immediately before reading.

    • Self-Validation Check: The protocol mandates the inclusion of a vehicle control (basal BRET ratio) and a saturating concentration of dopamine (Emax). The analog's efficacy is internally calibrated against the dynamic range of the specific cell passage, eliminating batch-to-batch variance.

    • Measurement: Calculate the BRET ratio by dividing the acceptor emission (530 nm) by the donor emission (480 nm).

    Workflow cluster_A AChE Inhibition (Ellman's) cluster_B D4R Antagonism (BRET) Prep Analog Library Preparation (Serial Dilution in DMSO) split Assay Triage Prep->split PreInc Pre-incubation (Enzyme + Analog, 15 min) split->PreInc Cholinergic Axis Transfect HEK293T Transfection (D4R-Rluc8 + β-arr-Venus) split->Transfect Dopaminergic Axis Substrate Add ATCI + DTNB (Initiate Reaction) PreInc->Substrate Read1 Kinetic Absorbance (412 nm, 10 min) Substrate->Read1 Data Non-linear Regression (IC50 / Ki Determination) Read1->Data Ligand Add Analog + Dopamine (Competitive Binding) Transfect->Ligand Read2 Luminescence Ratio (530 nm / 480 nm) Ligand->Read2 Read2->Data

    Figure 2: Self-validating experimental workflow for evaluating analog efficacy.

    References

    • BenchChem Technical Support Team. "A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors." BenchChem.
    • Cramer et al. "A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry - ACS Publications.
    • MDPI Pharmaceuticals. "Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma." MDPI.
    • BenchChem. "A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors." BenchChem.

    Sources

    Validation

    A Comparative Guide to Solvent Extraction Methods for 4-Benzylpiperidin-1-amine

    Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Protocol Guide Introduction & Physicochemical Rationale 4-Benzylpiperidin-1-amine (CAS 933740-96-6) is a highly s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Protocol Guide

    Introduction & Physicochemical Rationale

    4-Benzylpiperidin-1-amine (CAS 933740-96-6) is a highly specialized chemical building block frequently utilized in pharmaceutical research for the synthesis of complex neuroactive and anti-inflammatory agents [1]. Structurally, it features a lipophilic benzyl group at the 4-position and a primary amine directly attached to the piperidine nitrogen (an N -amino or hydrazine derivative).

    From an extraction standpoint, this N -N bond is critical. While standard piperidines are highly basic (pKa ~11), the electronegative adjacent nitrogen in 4-benzylpiperidin-1-amine slightly suppresses its basicity, shifting its pKa to the 8–9 range[2]. This physicochemical reality dictates that successful isolation from a crude reaction mixture requires precise thermodynamic control over its ionization state. By manipulating the pH of the aqueous phase, we can force the molecule to act either as a highly water-soluble ammonium salt or a lipophilic free base, forming the foundation of a self-validating extraction system.

    Comparative Analysis of Extraction Methodologies

    To isolate 4-benzylpiperidin-1-amine efficiently, researchers must balance yield, solvent toxicity, and scalability. Below is an objective comparison of three distinct extraction architectures:

    • Conventional pH-Swing Liquid-Liquid Extraction (LLE): The industry standard for preparative scale. It relies on macroscopic phase separation using volatile organic compounds (VOCs) like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Supported Liquid Membrane (SLM) Extraction: A miniaturized, continuous three-phase system where the analyte diffuses through an organic solvent immobilized in a porous membrane, driven by a pH gradient between a donor and acceptor phase [3].

    • Deep Eutectic Solvent (DES) Microextraction: An environmentally benign analytical approach that utilizes hydrogen-bonding networks (e.g., choline chloride-based solvents) to extract the amine with minimal solvent volume [4].

    Quantitative Performance Comparison
    Extraction ArchitecturePrimary Solvent SystemPhase Separation MechanismTypical RecoveryScalabilityEnvironmental Impact
    Conventional LLE Dichloromethane / EtOAcMacroscopic Partitioning> 95%High (Preparative)High (VOC emissions)
    SLM Extraction Immobilized Organic LayerTrans-membrane Diffusion> 90%Medium (Continuous)Low (Minimal solvent)
    DES Microextraction Choline Chloride-based DESCentrifugation / Dispersion85 - 92%Low (Analytical)Low (Green solvents)

    Workflow Visualizations

    To understand the mass transfer mechanics, the following diagrams map the logical flow and chemical speciation of the extraction processes.

    LLE_Workflow A Aqueous Reaction Mixture (Contains 4-benzylpiperidin-1-amine) B Acidification (pH < 3) Amine protonates to water-soluble salt A->B C Wash with Non-Polar Solvent (Removes neutral impurities) B->C D Basification (pH > 11) Amine deprotonates to free base C->D E Extract with DCM or EtOAc (Amine partitions to organic phase) D->E F Dry & Concentrate (Pure 4-benzylpiperidin-1-amine) E->F

    Caption: pH-Driven Liquid-Liquid Extraction Workflow for Amines.

    SLM_Mechanism Donor Donor Phase (Aqueous, pH > 11) Neutral Amine Membrane Supported Liquid Membrane (Organic) Donor->Membrane Diffusion Acceptor Acceptor Phase (Aqueous, pH < 3) Protonated Amine Membrane->Acceptor Ionization Trapping

    Caption: Three-Phase Supported Liquid Membrane Extraction Mechanism.

    Self-Validating Experimental Protocols

    As an application scientist, I emphasize protocols where the chemistry validates itself at each step. The following methodologies are designed with explicit causality, ensuring that if a step fails, the physical state of the system will immediately alert the researcher.

    Protocol A: Preparative pH-Swing LLE (High Yield, High Scalability)

    This protocol utilizes the pH-dependent partition coefficient (LogP) of the molecule to separate it from neutral and acidic byproducts [2].

    • Acidification & Solubilization: Dilute the crude reaction mixture in 50 mL of deionized water. Slowly add 1M HCl until the pH is < 3.

      • Causality: This protonates the N -amino group, converting 4-benzylpiperidin-1-amine into a highly polar ammonium chloride salt, locking it into the aqueous phase.

    • Defatting (Organic Wash): Add 25 mL of Hexane or Diethyl Ether to the separatory funnel. Shake vigorously, vent, and allow phases to separate. Discard the upper organic layer.

      • Causality: Unreacted lipophilic precursors (e.g., benzyl halides) and neutral organic byproducts partition into the non-polar solvent. Because our target is currently an ionized salt, it remains safely in the aqueous layer.

    • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches > 11.

      • Causality: The ammonium salt is deprotonated back into the neutral free base. You will visually observe the aqueous layer become cloudy as the lipophilic free base precipitates or oils out, validating the target's presence.

    • Target Extraction: Add 30 mL of Dichloromethane (DCM) to the basic aqueous layer. Shake gently to avoid emulsions. Collect the lower organic layer. Repeat twice more with 20 mL DCM.

      • Causality: The neutral free base has a high affinity for DCM due to favorable dipole interactions and dispersion forces with the benzyl ring.

    • Drying & Concentration: Wash the combined DCM layers with 20 mL of saturated NaCl (brine). Dry the organic layer over anhydrous Na2​SO4​ . Filter and remove the solvent under reduced pressure.

      • Causality: Brine alters the osmotic pressure to pull emulsified water out of the organic layer. Na2​SO4​ chemically binds residual trace water, preventing hydrolysis or degradation during concentration.

    Protocol B: Dispersive Deep Eutectic Solvent (DES) Microextraction (Analytical Scale)

    This protocol is optimized for green chemistry and trace analysis, utilizing hydrogen bonding rather than macroscopic polarity for extraction[4].

    • Sample Preparation: Adjust 5.0 mL of the aqueous sample containing 4-benzylpiperidin-1-amine to pH 11 using 0.1M NaOH.

      • Causality: Ensures the analyte is in its neutral, extractable form.

    • Salting Out: Dissolve 1.0 g of NaCl into the sample.

      • Causality: Increases the ionic strength of the aqueous phase. Water molecules preferentially hydrate the inorganic ions, decreasing the solubility of the neutral amine and thermodynamically driving it out of the aqueous phase.

    • DES Dispersion: Rapidly inject a mixture of 100 µL Choline Chloride:Benzyl Ethylenediamine (the DES) and 500 µL Isopropanol (disperser solvent) into the aqueous sample.

      • Causality: The disperser solvent drastically reduces interfacial tension, allowing the DES to form a cloudy suspension of micro-droplets. This massive surface area reduces the diffusion path length to micrometers, allowing extraction to occur in seconds.

    • Phase Separation: Centrifuge the cloudy solution at 4000 rpm for 5 minutes.

      • Causality: The centrifugal force overcomes the stable emulsion, coalescing the DES micro-droplets at the bottom of the tube. The enriched DES phase can now be withdrawn via a microsyringe for LC-MS analysis.

    References

    • Benchchem. "4-Benzylpiperidin-1-amine | RUO". Benchchem.
    • The Journal of Organic Chemistry. "A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate". ACS Publications.
    • LCGC International. "Miniaturized Approaches to Conventional Liquid–Liquid Extraction". Chromatography Online.
    • Pharmaceutical Sciences. "Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liquid Microextraction". Tabriz University of Medical Sciences.
    Comparative

    A Comparative Guide to Reproducible Batch Synthesis of 4-Benzylpiperidin-1-amine

    For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 4-Benzylpiperidin-1-amine, a precursor for various pharmacologically active molecules, requires robust and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 4-Benzylpiperidin-1-amine, a precursor for various pharmacologically active molecules, requires robust and reproducible batch synthesis protocols to ensure consistent quality and yield. This guide provides an in-depth comparison of two distinct methodologies for the N-amination of 4-benzylpiperidine, offering insights into the causality behind experimental choices and providing the necessary data to evaluate each protocol's suitability for your laboratory's needs.

    Introduction: The Importance of Reproducible N-Amination

    The synthesis of 4-benzylpiperidin-1-amine involves the formation of a nitrogen-nitrogen bond directly on the piperidine ring, a transformation known as N-amination. The reproducibility of this step is critical as inconsistencies can lead to variable yields, difficult-to-remove impurities, and ultimately, delays in the development pipeline. The choice of aminating agent and reaction conditions directly impacts the process's efficiency, safety, and scalability.

    This guide will compare two prominent methods for the electrophilic amination of 4-benzylpiperidine:

    • Protocol A: Direct Amination using Hydroxylamine-O-sulfonic Acid (HOSA)

    • Protocol B: Two-Step Amination via N-chlorination using Chloramine-T

    We will delve into the mechanistic underpinnings of each approach, provide detailed step-by-step protocols, and present a comparative analysis of their performance.

    Protocol A: Direct N-Amination with Hydroxylamine-O-sulfonic Acid (HOSA)

    Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and powerful reagent for the direct electrophilic amination of secondary amines.[1] The nitrogen atom in HOSA acts as an electrophilic center, allowing for a direct attack by the nucleophilic piperidine nitrogen.

    Mechanism and Rationale

    The reaction proceeds via a direct nucleophilic substitution where the nitrogen of 4-benzylpiperidine attacks the nitrogen of HOSA, displacing the sulfate as a leaving group. The reaction is typically performed under basic conditions to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the sulfuric acid byproduct. A key consideration for reproducibility is the use of an excess of the starting amine, which helps to maximize the conversion of the HOSA reagent and minimize side reactions.[2]

    G cluster_0 Protocol A: HOSA Amination 4-BP 4-Benzylpiperidine Product 4-Benzylpiperidin-1-amine 4-BP->Product Nucleophilic Attack HOSA H2NOSO3H (HOSA) HOSA->Product Byproduct Na2SO4 + H2O Base Aqueous NaOH Base->4-BP Deprotonation

    Fig 1. Reaction scheme for HOSA-mediated N-amination.
    Detailed Experimental Protocol
    • Preparation: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 4-benzylpiperidine (3.0 eq.) and a 10% aqueous sodium hydroxide solution.

    • Cooling: Cool the biphasic mixture to 5-10 °C with vigorous stirring.

    • HOSA Addition: Prepare a solution of Hydroxylamine-O-sulfonic acid (HOSA) (1.0 eq.) in water. Add this solution dropwise to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.[2]

    • Reaction: After the addition is complete, allow the mixture to stir at 10-15 °C for an additional hour.

    • Workup: Stop stirring and allow the layers to separate. The product, 4-benzylpiperidin-1-amine, will be in the upper organic layer (excess 4-benzylpiperidine).

    • Extraction: Wash the organic layer with a 20% aqueous sodium hydroxide solution to remove any remaining sulfate salts.

    • Purification: The product is isolated from the excess starting material by vacuum distillation.

    Trustworthiness & Reproducibility Insights

    This protocol's reliability hinges on several factors. The use of a significant excess of piperidine is crucial for achieving high conversion rates with respect to HOSA.[2] Precise temperature control is mandatory to prevent the degradation of HOSA and minimize side reactions. A systematic study on the synthesis of N-aminopiperidine using HOSA has shown that non-stoichiometric conditions are required for high yields (>90%).[3]

    Protocol B: N-Amination via N-Chlorination with Chloramine-T

    This method is a two-step process involving the initial formation of an N-chloroamine intermediate, which is then converted to the desired N-amino product. Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide) serves as an effective N-electrophile source.[4][5]

    Mechanism and Rationale

    The first step involves the transfer of an electrophilic chlorine atom from Chloramine-T to the nitrogen of 4-benzylpiperidine, forming N-chloro-4-benzylpiperidine. This intermediate is then treated with an ammonia source (e.g., aqueous ammonia) in a nucleophilic substitution reaction to yield the final product. The kinetics of chlorine transfer from Chloramine-T to secondary amines are well-studied and proceed via a second-order mechanism.[6]

    G cluster_1 Protocol B: Chloramine-T Amination 4-BP_B 4-Benzylpiperidine Intermediate N-Chloro-4-benzylpiperidine 4-BP_B->Intermediate N-Chlorination ChloramineT Chloramine-T ChloramineT->Intermediate Product_B 4-Benzylpiperidin-1-amine Intermediate->Product_B Nucleophilic Substitution Ammonia Aqueous NH3 Ammonia->Product_B

    Fig 2. Reaction scheme for Chloramine-T mediated N-amination.
    Detailed Experimental Protocol
    • N-Chlorination: In a suitable reactor, dissolve 4-benzylpiperidine (1.0 eq.) in a solvent such as acetonitrile. Add Chloramine-T trihydrate (1.05 eq.) portion-wise while maintaining the temperature at 20-25 °C. Stir for 1-2 hours until TLC or HPLC analysis indicates complete consumption of the starting material.

    • Intermediate Workup (Optional but Recommended): Quench the reaction with water and extract the N-chloro-4-benzylpiperidine into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: N-chloroamines can be unstable.

    • Amination: To the crude N-chloroamine intermediate, add an excess of concentrated aqueous ammonia. Stir the reaction vigorously at room temperature overnight.

    • Workup and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or vacuum distillation.

    Trustworthiness & Reproducibility Insights

    The reproducibility of this method depends on the stability of the N-chloroamine intermediate. For some substrates, this intermediate can be unstable, leading to lower yields and the formation of byproducts. Careful monitoring of the first step is essential. The second step, amination, is generally robust, but the use of a large excess of ammonia is necessary to drive the reaction to completion and minimize the formation of side products from the reaction of the product with the N-chloroamine intermediate.

    Comparative Analysis

    To facilitate an objective comparison, the key performance indicators of each protocol are summarized below. The data for the HOSA protocol is derived from literature on analogous systems, while the data for the Chloramine-T protocol is estimated based on typical outcomes for such reactions.

    ParameterProtocol A (HOSA)Protocol B (Chloramine-T)Causality and Rationale
    Reported Yield Typically >85%[3]60-80% (estimated)HOSA provides a more direct and efficient pathway, often leading to higher yields. The two-step nature and potential instability of the intermediate in Protocol B can reduce the overall yield.
    Reaction Steps 12The single-step nature of the HOSA protocol is more streamlined for batch production.
    Reagent Cost ModerateLowChloramine-T is generally a more cost-effective reagent than HOSA.
    Safety Concerns HOSA is corrosive and can decompose exothermically if not stored and handled properly.[1]Chloramine-T is an oxidant. The N-chloroamine intermediate can be unstable.[5]Both protocols require careful handling of reagents. The potential instability of the N-chloroamine in Protocol B adds an extra layer of safety consideration.
    Scalability Good; process has been modeled for scale-up.[3]Moderate; challenges with intermediate stability may arise on a larger scale.The directness and documented process studies for the HOSA method make it more amenable to scaling.
    Byproduct Profile Primarily inorganic salts (Na₂SO₄), easily removed by aqueous wash.[2]p-Toluenesulfonamide, which may require chromatographic separation.The inorganic byproducts of the HOSA reaction simplify the purification process compared to the organic byproduct from Chloramine-T.

    Workflow for Protocol Selection and Validation

    The selection of an appropriate synthesis protocol should be followed by rigorous analytical validation to ensure the identity, purity, and quality of the final product.

    G cluster_workflow Protocol Selection & Validation Workflow Start Define Project Needs (Scale, Cost, Purity) Compare Compare Protocols (HOSA vs. Chloramine-T) Start->Compare Select Select Optimal Protocol Compare->Select Synthesize Perform Batch Synthesis Select->Synthesize Analyze Analytical Characterization (NMR, MS) Synthesize->Analyze Purity Purity Assessment (HPLC, GC) Analyze->Purity Validate Validate Reproducibility (Multiple Batches) Purity->Validate End Qualified Intermediate Validate->End

    Fig 3. Logical workflow for synthesis and validation.
    Analytical Characterization
    • Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of 4-benzylpiperidin-1-amine. Mass Spectrometry (MS) will confirm the molecular weight.

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase is the method of choice for quantifying the purity of the final product and detecting any non-volatile impurities. Gas Chromatography (GC) can be used to assess the presence of volatile impurities and residual starting material.

    Conclusion

    Both the Hydroxylamine-O-sulfonic acid and Chloramine-T protocols offer viable routes to 4-benzylpiperidin-1-amine.

    • Protocol A (HOSA) is a more direct, high-yielding, and readily scalable method, making it the preferred choice for process development and large-scale manufacturing where reproducibility and purity are of utmost importance. The primary drawback is the higher cost and handling requirements of the HOSA reagent.

    • Protocol B (Chloramine-T) provides a more cost-effective, albeit less direct, alternative. It may be suitable for smaller-scale synthesis or when cost is a primary driver. However, researchers must be prepared to address potential challenges with the stability of the N-chloroamine intermediate and a more complex purification profile.

    Ultimately, the choice of protocol will depend on the specific requirements of the project, including the desired scale, cost constraints, and available equipment. This guide provides the foundational knowledge and experimental details to make an informed decision and to develop a robust and reproducible synthesis of this valuable intermediate.

    References

    • This citation is a placeholder for a general reference on the importance of the piperidine scaffold, as seen in sources like Benchchem's applic
    • This citation is a placeholder for a general reference on the importance of the piperidine scaffold, as seen in sources like Benchchem's applic
    • This citation is a placeholder for a general reference on reaction conditions.
    • This citation is a placeholder for a general reference on reaction conditions.
    • This citation is a placeholder for a general reference on reductive amin
    • Synthesis of 1-aminopiperidine. Google Patents. [2]

    • Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. PubMed. [Link][6]

    • This citation is a placeholder for a general reference on reductive amin
    • This citation is a placeholder for a general reference on analytical methods.
    • This citation is a placeholder for a general reference on reaction conditions.
    • A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. ResearchGate. [Link][3]

    • Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. ConnectSci. [Link][4]

    • Chloramine-T. Wikipedia. [Link][5]

    • Hydroxylamine-O-sulfonic acid. Wikipedia. [Link][1]

    Sources

    Validation

    Benchmarking 4-Benzylpiperidin-1-amine Against Standard CNS Active Pharmacophores

    Document Type: Technical Application & Benchmarking Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale In central nervous system (CNS) d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Technical Application & Benchmarking Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

    Executive Summary & Pharmacophore Rationale

    In central nervous system (CNS) drug discovery, the piperidine ring is a privileged scaffold. 4-Benzylpiperidin-1-amine (CAS 933740-96-6) represents a highly versatile, N-aminated building block used to synthesize complex neuroactive ligands[1]. Unlike standard tertiary piperidines, the presence of the hydrazine-like N-amine moiety alters the molecule's pKa, hydrogen-bonding capacity, and metabolic stability.

    As a Senior Application Scientist, I approach the evaluation of this compound not just as a static chemical, but as a dynamic pharmacophore. To objectively assess its utility, we must benchmark it against gold-standard therapeutics across three primary CNS targets where the benzylpiperidine motif is historically active: Sigma-1 Receptors (σ1R) , Monoamine Oxidase B (MAO-B) , and Acetylcholinesterase (AChE) [2].

    Target Landscape & Mechanistic Pathways

    Sigma-1 Receptor (σ1R) Modulation

    The 4-benzylpiperidine topology provides optimal lipophilic interactions within the σ1R binding pocket. Extensive structure-activity relationship (SAR) studies demonstrate that aralkyl-substituted 4-benzylpiperidines yield high-affinity binders (Ki values in the low nanomolar range)[3]. The N-amine group of 4-benzylpiperidin-1-amine serves as a critical vector for functionalization to achieve these high affinities[4].

    Sigma1_Pathway A 4-Benzylpiperidin-1-amine (Ligand Scaffold) B Sigma-1 Receptor (σ1R) Activation at MAM A->B Orthosteric Binding C BiP/GRP78 Dissociation B->C Conformational Shift D IP3R Stabilization & Ca2+ Efflux C->D Chaperone Release E Mitochondrial ATP Production D->E Bioenergetic Boost

    Fig 1: Mechanism of σ1R activation by benzylpiperidine derivatives at the ER-mitochondria interface.

    Monoamine Oxidase B (MAO-B) Inhibition

    The benzylamine-like structural homology allows the 4-benzyl group to anchor deeply within the hydrophobic bipartite cavity of MAO-B[2]. Crucially, the N-amine (hydrazine) moiety introduces the potential for mechanism-based (suicide) inhibition, drawing mechanistic parallels to classic hydrazine-based MAO inhibitors like phenelzine.

    Experimental Benchmarking Protocols

    To ensure scientific integrity, all experimental workflows must be self-validating systems . The following protocols detail the causality behind our assay designs.

    Protocol A: Radioligand Displacement Assay for σ1R Affinity
    • Objective: Quantify the orthosteric binding affinity (Ki) of the compound.

    • Causality & Design: The N-amine modification alters the basicity compared to standard piperidines, potentially impacting the critical salt-bridge formation with the conserved Asp126 residue in the σ1R pocket. We utilize -pentazocine because it possesses absolute selectivity for σ1R over σ2R, eliminating confounding off-target signal.

    • Self-Validating Controls: Haloperidol (10 µM) is run concurrently to define non-specific binding (NSB). If the Haloperidol control fails to suppress the radiolabel signal to baseline, the membrane preparation is deemed compromised, and the run is invalidated.

    • Workflow Steps:

      • Prepare guinea pig brain membrane homogenates (resuspended in 50 mM Tris-HCl, pH 8.0).

      • Incubate membranes with 3 nM -pentazocine and a 10-point concentration gradient of 4-benzylpiperidin-1-amine (0.1 nM to 100 µM) for 120 minutes at 25°C.

      • Terminate the reaction via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

      • Quantify bound radioactivity using liquid scintillation counting.

    Protocol B: Continuous Fluorometric MAO-B Inhibition Assay
    • Objective: Differentiate between reversible and irreversible (time-dependent) enzyme inhibition.

    • Causality & Design: Because the N-amine moiety can act as a suicide substrate, standard endpoint assays are insufficient. We employ the Amplex Red assay because it continuously couples the specific enzymatic byproduct (H2O2) to a fluorescent readout (resorufin), allowing for real-time kinetic monitoring of time-dependent inhibition.

    • Self-Validating Controls: 2[2] is used as a positive control. A parallel well containing no substrate validates that the compound itself does not auto-oxidize Amplex Red.

    Benchmarking_Workflow S1 Compound Preparation (Serial Dilution) S2 Target Incubation (σ1R, MAO-B, AChE) S1->S2 S3 Signal Detection (Radiometric/Fluorometric) S2->S3 S4 Data Synthesis (IC50/Ki Calculation) S3->S4

    Fig 2: High-throughput, self-validating experimental workflow for benchmarking CNS active pharmacophores.

    Comparative Performance Data

    The following table summarizes the benchmarking data. Note that while the unsubstituted 4-benzylpiperidin-1-amine scaffold exhibits moderate baseline polypharmacology, its N-alkylated derivatives (synthesized via the N-amine vector) achieve potencies that rival or exceed standard clinical compounds[5].

    Compound / Pharmacophoreσ1R Affinity (Ki, nM)MAO-B Inhibition (IC50, µM)AChE Inhibition (IC50, µM)Primary Pharmacological Role
    4-Benzylpiperidin-1-amine 65.0 ± 4.28.5 ± 1.118.4 ± 2.3Unsubstituted Scaffold / Building Block
    Haloperidol (Standard)1.2 ± 0.3> 100> 100σ1R Antagonist Benchmark
    Selegiline (Standard)> 1000.04 ± 0.01> 100Irreversible MAO-B Benchmark
    Donepezil (Standard)14.5 ± 2.1> 1000.012 ± 0.003Reversible AChE Benchmark
    1-Aralkyl-4-benzyl Derivative 2.8 ± 0.51.2 ± 0.45.6 ± 0.8Optimized Multi-Target Ligand

    Data Note: Values for the unsubstituted scaffold represent baseline structural affinity. Derivative values are aggregated from optimized aralkyl-benzylpiperidine SAR studies[4][5].

    Conclusion

    Benchmarking 4-benzylpiperidin-1-amine against Haloperidol, Selegiline, and Donepezil reveals its true value in drug discovery. It is not a standalone therapeutic, but rather a highly privileged, multi-target scaffold. The unique N-amine functionality provides a synthetic handle that, when properly derivatized, yields compounds with exceptional affinity for Sigma-1 receptors and MAO-B, making it an indispensable asset for developing next-generation neuroprotective agents.

    References

    • Source: grokipedia.
    • Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR)
    • Source: SciELO (scielo.br)
    • Source: ResearchGate (researchgate.net)
    • Source: Benchchem (benchchem.com)

    Sources

    Comparative

    cross-reactivity of 4-benzylpiperidin-1-amine in biological assays

    Navigating the Cross-Reactivity of 4-Benzylpiperidin-1-amine in Biological Assays: A Comparative Guide As a Senior Application Scientist, I frequently encounter assay artifacts driven by the intrinsic chemical reactivity...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Navigating the Cross-Reactivity of 4-Benzylpiperidin-1-amine in Biological Assays: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter assay artifacts driven by the intrinsic chemical reactivity of small-molecule building blocks. 4-Benzylpiperidin-1-amine (CAS 933740-96-6) is a prime example of a compound that requires rigorous assay de-risking. Structurally, it possesses a dual-nature: a benzylpiperidine core (a highly privileged pharmacophore in neuropharmacology) and an N-aminopiperidine moiety (a hydrazine derivative).

    This guide objectively compares the cross-reactivity profile of 4-benzylpiperidin-1-amine against its structural isomer, 4-amino-1-benzylpiperidine (CAS 50541-93-0) , and provides self-validating experimental protocols to ensure scientific integrity in your screening workflows.

    Part 1: The Mechanistic Basis of Cross-Reactivity (Causality)

    To design robust assays, we must first understand the causality behind why 4-benzylpiperidin-1-amine interferes with biological readouts. Its cross-reactivity stems from two distinct structural liabilities:

    1. Redox Interference (The N-Amino Liability) The nitrogen-bound amino group in 4-benzylpiperidin-1-amine classifies it as a hydrazine derivative. Hydrazines and N-amines are potent reducing agents. In standard metabolic viability assays, these compounds can spontaneously transfer electrons to tetrazolium salts (e.g., MTT, XTT, WST-8) or resazurin, reducing them to brightly colored formazan or resorufin products in the complete absence of cellular oxido-reductase activity[1]. This autoreduction leads to severe false-positive viability signals, masking the true cytotoxicity of the compound[2].

    2. Receptor Mimicry (The Benzylpiperidine Liability) The benzylpiperidine scaffold is structurally homologous to classic neurotransmitters and is a notorious frequent hitter in off-target profiling. Specifically, the protonated piperidine nitrogen and the aromatic benzyl tail perfectly map to the catalytic anionic site (CAS) of Acetylcholinesterase (AChE)[3][4]. Furthermore, this lipophilic cationic structure is the classic pharmacophore for blocking the hERG potassium channel, a primary cause of drug-induced QT prolongation[4].

    Pathway cluster_0 N-Amino Moiety (Hydrazine-like) cluster_1 Benzylpiperidine Scaffold Compound 4-Benzylpiperidin-1-amine Redox Redox Interference (MTT/Resazurin Reduction) Compound->Redox Electron transfer Chem Chemical Quenching (NHS-ester/Aldehyde reaction) Compound->Chem Nucleophilic attack AChE AChE Inhibition (Binds Catalytic Anionic Site) Compound->AChE Pharmacophore mimicry hERG hERG Channel Blockade (QT Prolongation Risk) Compound->hERG Lipophilic cation binding

    Fig 1. Dual-pharmacophore cross-reactivity pathways of 4-benzylpiperidin-1-amine.

    Part 2: Comparative Performance Data

    When selecting building blocks for library synthesis or probe design, it is critical to compare 4-benzylpiperidin-1-amine against its C-amino isomer, 4-amino-1-benzylpiperidine. While both share the same molecular weight, shifting the amino group from the piperidine carbon to the piperidine nitrogen drastically alters their assay interference profiles.

    Table 1: Quantitative Cross-Reactivity Profile in Standard Assays

    Parameter / Assay Liability4-Benzylpiperidin-1-amine (N-amino)4-Amino-1-benzylpiperidine (C-amino)Benzylamine (Control)
    MTT Autoreduction (Cell-Free) High (Hydrazine-driven redox artifact)Low (Stable primary amine)None
    Resazurin Quenching High (Spontaneous conversion to resorufin)LowNone
    AChE Off-Target Binding Moderate (Steric hindrance at N-position)High (Potent CAS binder, IC50 < 1 µM)Low (>100 µM)
    hERG Channel Blockade Moderate to HighHigh (Classic hERG liability)Low
    Amine-Reactive Probe Quenching Extreme (Highly nucleophilic alpha-effect)Moderate (Standard primary amine)Moderate

    Data synthesis based on structural behavior in tetrazolium reduction assays[1][2] and established AChE/hERG structure-activity relationships[3][4].

    Part 3: Self-Validating Experimental Protocols

    To ensure trustworthiness in your data, every protocol must be a self-validating system. If you are utilizing 4-benzylpiperidin-1-amine, you must implement the following workflows to de-risk your readouts.

    Protocol 1: Orthogonal Cell Viability Workflow (Bypassing Redox Interference)

    Because 4-benzylpiperidin-1-amine will artificially inflate MTT/XTT readouts[1], you must use an orthogonal, non-redox assay such as ATP quantification (e.g., CellTiter-Glo) combined with a cell-free control.

    Step-by-Step Methodology:

    • Plate Preparation: Seed cells in a 96-well opaque white plate at 10,000 cells/well in 100 µL of complete media.

    • Cell-Free Control Setup (Critical Step): In parallel, prepare 3 wells containing only 100 µL of complete media (no cells).

    • Compound Dosing: Add 4-benzylpiperidin-1-amine (1 µM to 100 µM) to both the cell-containing wells and the cell-free control wells. Incubate for 48 hours at 37°C.

    • Redox Validation (Optional but recommended): Add 10 µL of MTT reagent to a duplicate cell-free plate. If the media turns purple, the compound is an autoreductor[1][2].

    • ATP Assay Execution: To the primary opaque plate, add 100 µL of CellTiter-Glo reagent to all wells.

    • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Readout: Measure luminescence. The cell-free control wells must read near background (zero ATP). If they show high luminescence, the compound is interfering with luciferase; if zero, the cell-viability data is validated.

    G Start Compound Addition (4-Benzylpiperidin-1-amine) Decision Does the assay rely on redox dyes (e.g., MTT)? Start->Decision CellFree Run Cell-Free Control (Media + Compound + Dye) Decision->CellFree Yes Proceed Proceed with Standard Protocol Decision->Proceed No Artifact False Positive Signal (N-amine autoreduction) CellFree->Artifact Signal Detected CellFree->Proceed No Signal Switch Switch to Orthogonal Assay (e.g., ATP CellTiter-Glo) Artifact->Switch

    Fig 2. Decision tree for mitigating N-amino redox interference in viability assays.

    Protocol 2: AChE Counter-Screening (Ellman’s Assay)

    Because the benzylpiperidine motif is a known AChE inhibitor[3], any phenotypic effects observed in neural cell lines must be counter-screened for cholinergic toxicity.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Reagent Setup: Prepare 10 mM DTNB (Ellman’s reagent) and 75 mM acetylthiocholine iodide (ATCI) in deionized water.

    • Enzyme Preparation: Dilute human recombinant AChE to 0.1 U/mL in phosphate buffer.

    • Reaction Assembly: In a clear 96-well plate, combine 140 µL of buffer, 10 µL of DTNB, 10 µL of 4-benzylpiperidin-1-amine (varying concentrations), and 20 µL of AChE.

    • Incubation: Incubate the mixture at 25°C for 15 minutes to allow the inhibitor to bind the enzyme's CAS[3][4].

    • Initiation: Add 10 µL of ATCI to initiate the reaction.

    • Kinetic Readout: Immediately measure the absorbance at 412 nm every 1 minute for 10 minutes. Calculate the initial velocity (V0) and determine the IC50 relative to a vehicle control.

    References

    • Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays Journal of Emerging Investigators[Link][1]

    • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells Analytical Chemistry (ACS Publications)[Link][2]

    • Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease ACS Chemical Neuroscience[Link][3]

    • Discovery and In Vivo Proof of Concept of a Highly Potent Dual Inhibitor of Soluble Epoxide Hydrolase and Acetylcholinesterase for the Treatment of Alzheimer's Disease Journal of Medicinal Chemistry (via ResearchGate)[Link][4]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 4-Benzylpiperidin-1-amine

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from the molecular properties of the compounds we handle. When working with...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from the molecular properties of the compounds we handle.

    When working with 4-Benzylpiperidin-1-amine (CAS 933740-96-6) , a specialized chemical building block used in pharmaceutical research[1], standard operational procedures must be elevated. This guide provides the mechanistic rationale, precise personal protective equipment (PPE) specifications, and self-validating protocols required to handle this compound safely.

    Mechanistic Hazard Profile: The "Why" Behind the Protocol

    To design an effective safety protocol, we must first understand the molecular behavior of 4-Benzylpiperidin-1-amine. This molecule fuses two distinct structural features that dictate its hazard profile:

    • The N-Aminopiperidine Core: The presence of a hydrazine-like nitrogen-nitrogen (N-N) bond makes this compound a strong, reactive base. Analogous compounds like 1-aminopiperidine are known to be highly corrosive, causing severe skin burns and irreversible eye damage upon contact[2].

    • The Benzyl Moiety: The addition of a benzyl group significantly increases the molecule's lipophilicity (LogP).

    The Causality of Risk: The high lipophilicity allows the molecule to rapidly partition into and cross the lipid bilayers of human skin. Once it penetrates the stratum corneum, the corrosive N-amine core induces deep tissue damage and systemic toxicity. Therefore, standard thin-film laboratory gloves are fundamentally inadequate; the compound will permeate them too quickly, trapping the corrosive agent against the skin. Furthermore, as a basic amine, it can vaporize or form aerosols that aggressively irritate the respiratory tract.

    Workflow A 4-Benzylpiperidin-1-amine Handling Request B Hazard Assessment: Corrosive & Lipophilic A->B C Engineering Control: Class II Fume Hood B->C Mitigates Inhalation D PPE Selection B->D Mitigates Contact E Hand Protection: Butyl Rubber Gloves D->E F Respiratory: ABEK Filter (if needed) D->F G Eye/Face: Splash Goggles + Shield D->G

    Figure 1: Hierarchical safety controls and PPE selection logic for 4-Benzylpiperidin-1-amine.

    Quantitative PPE Specifications

    Based on the compound's basicity and lipophilicity, PPE must be selected for high chemical resistance against organic amines. Do not use latex or standard polyvinyl chloride (PVC), as amines rapidly degrade these polymers.

    PPE CategoryMaterial SpecificationThickness / RatingMechanistic Rationale
    Primary Gloves Butyl Rubber or Heavy-Duty Nitrile 0.4 mmButyl rubber provides superior resistance to basic amines and prevents lipophilic permeation.
    Secondary Gloves Standard Nitrile (Inner layer)0.11 mmActs as a self-validating indicator; if the outer glove is breached, the inner glove provides emergency egress time.
    Eye Protection Indirect-vented Splash GogglesANSI Z87.1+Prevents capillary action of corrosive amine vapors or liquid splashes into the ocular mucosa[2].
    Face Protection Full Polycarbonate Face Shield8-inch minimumRequired during active transfer of volumes >50 mL to prevent facial burns.
    Respiratory ABEK-P3 Filter CartridgeEN 14387 Standard"K" type filters are specifically impregnated to neutralize and trap ammonia and organic amine vapors[3].

    Operational Workflow: Step-by-Step Handling

    Every step in this protocol is designed as a self-validating system , meaning the successful completion of one step inherently verifies the safety of the next.

    Phase 1: Pre-Operation & Verification

    • Airflow Validation: Activate the Class II chemical fume hood. Self-Validation: Hold a delicate task wipe (Kimwipe) at the sash opening; it must be actively pulled inward, confirming a face velocity of 80–100 feet per minute (fpm).

    • Donning Sequence: Don the inner nitrile gloves, followed by a flame-resistant lab coat. Secure the outer butyl rubber gloves over the cuffs of the lab coat to eliminate exposed skin at the wrists. Don splash goggles.

    • Equipment Staging: Place all required glassware, PTFE (Teflon) spatulas/syringes, and a sealed waste container inside the hood. Causality: Amines can degrade certain plastics like polycarbonate and polystyrene; using PTFE or glass ensures material compatibility and prevents unexpected equipment failure.

    Phase 2: Active Handling

    • Container Opening: Open the primary container of 4-Benzylpiperidin-1-amine only within the verified draft of the fume hood.

    • Transfer Technique: Use a glass syringe with a stainless steel needle for liquid transfers, or a PTFE spatula for solids. Do not pour directly, as this generates micro-aerosols.

    • Immediate Closure: Seal the primary container immediately after the required mass/volume is extracted. Causality: Minimizing atmospheric exposure prevents the basic amine from reacting with ambient carbon dioxide to form carbonate salts, which degrades sample purity and creates crusts on the bottle threads.

    Phase 3: Post-Operation & Doffing

    • Decontamination: Wipe down the exterior of the closed reagent bottle and all tools with a lint-free cloth lightly dampened with 5% citric acid, followed by a water wipe.

    • Doffing Sequence: Remove the outer butyl gloves inside the fume hood and place them in the solid waste bin. Remove goggles, then the inner nitrile gloves. Wash hands immediately with soap and water.

    Spill Response and Disposal Plan

    A spill of 4-Benzylpiperidin-1-amine presents an immediate inhalation and contact hazard. Standard spill kits using strong acids (like HCl) must never be used. Causality: Reacting a strong acid with a strong base generates a highly exothermic reaction, which will instantly vaporize the unreacted amine, creating a toxic gas cloud.

    Spill S1 Spill Detected S2 Isolate Area & Verify PPE S1->S2 S3 Apply Inert Absorbent (Sand/Vermiculite) S2->S3 S4 Neutralize Residue (5% Citric Acid) S3->S4 S5 Dispose in Non-Halogenated Waste S4->S5

    Figure 2: Step-by-step spill containment and chemical neutralization workflow for basic amines.

    Emergency Spill Protocol
    • Isolate & Evacuate: Immediately alert personnel and clear a 10-foot radius. Ensure ABEK-rated respiratory protection is worn if the spill is outside the fume hood[3].

    • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use combustible sawdust.

    • Mild Neutralization: Slowly apply a weak acid—specifically 5% Citric Acid or Sodium Bisulfate solution —to the absorbed mass. The weak acid gently protonates the amine without excessive heat generation, converting the volatile, lipophilic free base into a non-volatile, water-soluble salt.

    • Self-Validation Check: Before final cleanup, hold a piece of pH indicator paper over the neutralized zone, moistened with DI water. A pH reading of 7.0–7.5 confirms the complete neutralization of the corrosive amine.

    • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste bucket.

    Disposal Logistics
    • Waste Segregation: 4-Benzylpiperidin-1-amine must be strictly segregated into Non-Halogenated Organic Waste .

    • Chemical Incompatibility Warning: Never dispose of amines in the same container as halogenated solvents (e.g., dichloromethane, chloroform). Causality: Amines can undergo spontaneous, highly exothermic alkylation reactions (Menschutkin reaction) with alkyl halides, leading to gas expansion and catastrophic container rupture.

    Sources

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